NGD 98-2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H25ClF3N3O3 |
|---|---|
Poids moléculaire |
435.9 g/mol |
Nom IUPAC |
3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C19H24F3N3O3.ClH/c1-6-12(7-2)24-17-18(27-5)25-16(11(3)23-17)14-9-8-13(10-15(14)26-4)28-19(20,21)22;/h8-10,12H,6-7H2,1-5H3,(H,23,24);1H |
Clé InChI |
KUZDADGRZQAQGN-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C.Cl |
SMILES canonique |
CCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C.Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NGD 98-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD 98-2 hydrochloride is a potent, orally bioavailable, and brain-penetrant small molecule antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] Its mechanism of action centers on the high-affinity, competitive inhibition of CRF binding to the CRF1 receptor, thereby attenuating the physiological responses to stress mediated through the hypothalamic-pituitary-adrenal (HPA) axis and other central and peripheral pathways. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of this compound's engagement with its target, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: CRF1 Receptor Antagonism
This compound exerts its pharmacological effects by acting as a high-affinity antagonist at the CRF1 receptor, a Class B G-protein coupled receptor (GPCR).[1][4] The primary role of the CRF1 receptor is to bind corticotropin-releasing factor (CRF) and related peptides, initiating a signaling cascade that is a cornerstone of the mammalian stress response.[5][6] By competitively blocking the binding of CRF to this receptor, this compound effectively prevents the downstream signaling events that lead to the release of adrenocorticotropic hormone (ACTH) from the pituitary and subsequent cortisol production from the adrenal glands.[2][7]
Binding Affinity and Selectivity
NGD 98-2 has been characterized as a high-affinity antagonist for the CRF1 receptor with a reported inhibitory constant (Ki) of 1 nM.[1][3] This high affinity underscores the potency of the compound. While comprehensive selectivity data against other receptors is not extensively detailed in the provided search results, its characterization as a "highly selective CRF-1 receptor antagonist" suggests a favorable profile with minimal off-target activity.[2]
Modulation of Intracellular Signaling Pathways
The CRF1 receptor is known to couple to multiple G-protein signaling pathways. NGD 98-2, as an antagonist, inhibits these CRF-induced signaling cascades.
Inhibition of the Gs-cAMP-PKA Pathway
The canonical signaling pathway for the CRF1 receptor upon agonist binding is through the stimulatory G-protein, Gαs.[6][8] This activates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[4][6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression related to the stress response.[6] NGD 98-2 blocks this initial activation step, preventing the generation of cAMP and the subsequent activation of the PKA signaling cascade.
Blockade of Alternative Signaling Cascades
Beyond the primary Gs pathway, the CRF1 receptor has been shown to signal through other G-proteins, including:
-
Gq/11: Leading to the activation of phospholipase C (PLC), which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC).[2]
-
Gi/o: Which can inhibit adenylyl cyclase and also lead to signaling through Gβγ subunits.[9]
Furthermore, CRF1 receptor activation can trigger downstream signaling through mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 cascade, and the PI3K-Akt pathway.[2][6] As a CRF1 receptor antagonist, NGD 98-2 is presumed to inhibit all of these agonist-induced signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: In Vitro Binding and Functional Activity
| Parameter | Value | Receptor/System | Notes |
| Ki | 1 nM | Human CRF1 Receptor | Inhibitory constant determined by radioligand binding assay.[1][3] |
| Log P | 6.3 | N/A | A measure of lipophilicity.[10] |
Table 2: In Vivo Pharmacological Activity in Rats
| Parameter | Value | Model | Administration |
| IC50 | 15.7 mg/kg | Inhibition of icv CRF-induced fecal pellet output | Oral (og) |
| Efficacy | Significant antagonism at 10 mg/kg | CRF-induced locomotor activity | Oral (og)[2] |
| Efficacy | 67-87% blockade | icv CRF-induced fecal pellet output (at 30 mg/kg) | Oral (og)[2] |
| Efficacy | 23-53% decrease | Water avoidance stress-induced fecal pellet output (at 30 mg/kg) | Oral (og)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
In Vitro CRF1 Receptor Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity (Ki) of NGD 98-2 for the CRF1 receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Sauvagine at ~0.075 nM), and varying concentrations of this compound.
-
For total binding, omit NGD 98-2. For non-specific binding, include a high concentration of a non-labeled CRF1 agonist or antagonist (e.g., 1 µM unlabeled CRF).
-
Incubate the plate for approximately 120 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the NGD 98-2 concentration.
-
Determine the IC50 value (the concentration of NGD 98-2 that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro CRF-Stimulated cAMP Functional Assay
This assay measures the ability of NGD 98-2 to antagonize CRF-induced cAMP production in whole cells.
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the CRF1 receptor (e.g., Y-79 retinoblastoma cells or transfected CHO cells) to an appropriate confluency.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with varying concentrations of this compound in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. This pre-incubation typically lasts for 15-30 minutes at 37°C.
-
Stimulate the cells by adding a fixed concentration of a CRF agonist (e.g., CRF at its EC80 concentration) to all wells except the basal control.
-
Incubate for an additional 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA kit.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the measured cAMP levels against the logarithm of the NGD 98-2 concentration.
-
Determine the IC50 value, which represents the concentration of NGD 98-2 that inhibits 50% of the CRF-stimulated cAMP production.
-
In Vivo Measurement of Plasma ACTH in Rats
This protocol details the in vivo assessment of NGD 98-2's ability to suppress stress-induced increases in plasma ACTH.
Methodology:
-
Animals and Acclimatization:
-
Use adult male rats (e.g., Sprague-Dawley) and allow them to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Handle the animals daily to minimize handling-induced stress.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% triacetin in distilled water).
-
Administer NGD 98-2 or vehicle orally (og) at desired doses (e.g., 3, 10, 30 mg/kg). The pre-treatment time before stress induction should be based on the compound's pharmacokinetic profile (e.g., 180 minutes for NGD 98-2).[1]
-
-
Stress Induction:
-
Subject the rats to a standardized stressor, such as restraint stress, for a defined period (e.g., 30 minutes).
-
-
Blood Collection and Plasma Preparation:
-
Immediately following the stress period, collect blood samples. For terminal studies, this can be via cardiac puncture; for survival studies, via a tail vein or indwelling catheter.
-
Collect blood into tubes containing an anticoagulant such as EDTA.
-
Place the tubes on ice immediately and centrifuge at approximately 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
ACTH Measurement (ELISA):
-
Quantify plasma ACTH concentrations using a commercially available rat ACTH ELISA kit, following the manufacturer's instructions.
-
Typically, this involves adding standards, controls, and plasma samples to a microplate pre-coated with an anti-ACTH antibody, followed by incubation with a horseradish peroxidase (HRP)-conjugated detection antibody.
-
After washing, a substrate solution is added, and the color development, which is proportional to the ACTH concentration, is measured using a microplate reader at 450 nm.
-
-
Data Analysis:
-
Calculate ACTH concentrations from the standard curve.
-
Compare the plasma ACTH levels between the vehicle-treated stressed group and the NGD 98-2-treated stressed groups to determine the percentage of inhibition of the stress-induced ACTH response.
-
Conclusion
This compound is a well-characterized, high-affinity CRF1 receptor antagonist. Its mechanism of action is rooted in the competitive blockade of CRF binding, leading to the inhibition of multiple downstream signaling pathways, most notably the Gs-cAMP cascade. This antagonism translates to demonstrable in vivo efficacy in attenuating physiological responses to stress, such as ACTH release and increased colonic motility. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers working with this compound and for the broader field of CRF1 receptor-targeted drug development.
References
- 1. Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98-2): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding kinetics redefine the antagonist pharmacology of the corticotropin-releasing factor type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. ovid.com [ovid.com]
- 9. Agonist bias and agonist‐dependent antagonism at corticotrophin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-peptide ligands in the characterization of peptide receptors at the interface between neuroendocrine and mental diseases [scirp.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to NGD 98-2 Hydrochloride: A Potent CRF1 Receptor Antagonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a high-affinity corticotropin-releasing factor receptor 1 (CRF1) antagonist. The information is curated for professionals in the fields of neuroscience, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
This compound is a potent and selective antagonist of the CRF1 receptor. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride |
| CAS Number | 1780390-58-0[1][2] |
| Chemical Formula | C₁₉H₂₄F₃N₃O₃·HCl[3][4] |
| Molecular Weight | 435.87 g/mol [3] |
| Appearance | White solid |
| Purity | ≥98% (HPLC)[3] |
| Solubility | Soluble to 100 mM in DMSO and to 5 mM in water with gentle warming.[3][4] Also reported as <43.59 mg/mL in DMSO and insoluble in H2O.[5] |
| Storage | Desiccate at room temperature.[3] |
Mechanism of Action and Biological Activity
This compound is a high-affinity antagonist of the corticotropin-releasing factor receptor 1 (CRF1), with a reported Ki of 1 nM.[3] It is orally available and brain penetrant.[3] By blocking the CRF1 receptor, NGD 98-2 inhibits the downstream signaling cascades initiated by corticotropin-releasing factor (CRF).
The CRF1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, the CRF1 receptor can also couple to other G-proteins, such as Gq, which activates the phospholipase C (PLC) pathway, and Gi, which can modulate the activity of other signaling pathways, including the ERK1/2 and Akt pathways.
CRF1 Receptor Signaling Pathway
Caption: Simplified signaling pathways of the CRF1 receptor.
Synthesis of this compound
A reported efficient 5-step synthesis for NGD 98-2 has been developed that does not require chromatography. While the full detailed protocol from the primary literature is not publicly available, the general synthetic strategy involves the construction of a substituted pyrazine core followed by functionalization.
Conceptual Synthetic Workflow for NGD 98-2
Caption: A conceptual workflow for the 5-step synthesis of NGD 98-2 HCl.
Experimental Protocols
This protocol is a generalized procedure for determining the binding affinity of a compound to the CRF1 receptor.
-
Membrane Preparation:
-
Culture a stable cell line overexpressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and resuspend them in an ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension and centrifuge to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation, resuspend in a suitable buffer, and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]Sauvagine), and membrane preparation.
-
Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of a known CRF1 receptor antagonist (e.g., NGD 98-2 or Antalarmin), and membrane preparation.
-
Compound Competition: Assay buffer, radiolabeled ligand, serial dilutions of this compound, and membrane preparation.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
CRF1 Receptor Binding Assay Workflow
Caption: Workflow for a CRF1 receptor radioligand binding assay.
The following protocols are based on studies investigating the effects of NGD 98-2 on CRF-induced and stress-induced responses in rats.
-
Animals: Adult male rats are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation and Administration:
-
For oral (orogastric, o.g.) administration, this compound is suspended in a vehicle such as 0.5% methylcellulose in distilled water.
-
For subcutaneous (s.c.) administration, the compound is dissolved in a suitable vehicle.
-
NGD 98-2 is typically administered at doses ranging from 3 to 30 mg/kg.
-
-
CRF-Induced Colonic Motor Response:
-
Administer this compound (o.g. or s.c.) at a predetermined time before CRF injection.
-
Inject CRF (e.g., 10 µg/kg) either intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.).
-
Monitor the fecal pellet output and the incidence of diarrhea for a defined period (e.g., 60 minutes) post-CRF injection.
-
-
Stress-Induced Colonic Motor Response (Water Avoidance Stress - WAS):
-
Administer this compound (o.g.) prior to stress exposure.
-
Expose the rats to water avoidance stress for a specified duration (e.g., 60 minutes).
-
Measure the fecal pellet output during the stress period.
-
-
Data Analysis:
-
Compare the mean fecal pellet output and the incidence of diarrhea between vehicle-treated and NGD 98-2-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the IC₅₀ value for the inhibition of the CRF-induced response.
-
In Vivo Experimental Workflow
Caption: General workflow for in vivo assessment of NGD 98-2 HCl.
Quantitative In Vivo Efficacy
In studies with rats, orally administered NGD 98-2 has demonstrated dose-dependent inhibition of CRF-induced colonic motor responses.
| Parameter | Value |
| IC₅₀ (inhibition of i.c.v. CRF-induced FPO) | 15.7 mg/kg (o.g.)[6] |
Conclusion
This compound is a well-characterized, potent, and orally bioavailable CRF1 receptor antagonist. Its high affinity and selectivity make it a valuable tool for preclinical research into the role of the CRF system in stress-related disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacological properties and therapeutic potential of this compound.
References
An In-Depth Technical Guide to the Synthesis and Purification of NGD 98-2 Hydrochloride
For Research, Scientific, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and purification of NGD 98-2 hydrochloride, a potent and selective corticotropin-releasing factor-1 (CRF-1) receptor antagonist. The methodologies detailed herein are based on the efficient, chromatography-free, five-step synthesis reported by Hodgetts et al. in the Journal of Medicinal Chemistry.
NGD 98-2, chemically known as N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine, has been identified as an orally bioavailable and brain-penetrant agent with potential applications in the study of stress-related disorders.[1] The hydrochloride salt is often utilized for research purposes.
Physicochemical and Purity Data
The key quantitative data for this compound and its synthetic intermediates are summarized below. This information is crucial for reaction monitoring, characterization, and quality control.
| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Form | Purity | Reference |
| This compound | C₁₉H₂₄F₃N₃O₃·HCl | 435.87 | Solid Powder | ≥98% | [2] |
| Intermediate A (N-(1-Ethylpropyl)-2,3-dichloropyrazin-5-amine) | C₉H₁₂Cl₂N₃ | - | - | - | |
| Intermediate D (N-(1-Ethylpropyl)-3-chloro-2-methylpyrazin-5-amine) | C₁₀H₁₄ClN₃ | - | Liquid | - | |
| Intermediate F (N-(1-Ethylpropyl)-3-methoxy-2-methylpyrazin-5-amine) | C₁₁H₁₇N₃O | - | Liquid | - | |
| Intermediate G (2-Methoxy-4-(trifluoromethoxy)phenylboronic acid) | C₈H₈BF₃O₃ | 235.95 | Solid | - | |
| Final Intermediate (N-(1-Ethylpropyl)-5-bromo-3-methoxy-6-methylpyrazin-2-amine) | C₁₁H₁₆BrN₃O | - | - | - | |
| NGD 98-2 (Free Base) | C₁₉H₂₄F₃N₃O₃ | 399.41 | Solid | - |
Synthesis and Purification Workflow
The synthesis of NGD 98-2 proceeds through a five-step sequence starting from 2,3-dichloropyrazine-5-amine. This pathway strategically introduces the necessary substituents onto the pyrazine core using sequential nucleophilic aromatic substitution (SNAr), Kumada coupling, and Suzuki-Miyaura coupling reactions. A key feature of this synthesis is the avoidance of column chromatography for purification.[1][3]
Caption: Five-step chromatography-free synthesis workflow for NGD 98-2.
Detailed Experimental Protocols
The following protocols are derived from the synthetic scheme reported by Hodgetts et al.[3] Standard laboratory procedures for workup and isolation are included to provide a comprehensive guide.
Step 1: Synthesis of N-(1-Ethylpropyl)-2,3-dichloropyrazin-5-amine (Intermediate A)
-
Reaction: A mixture of 2,3-dichloropyrazine-5-amine (1.0 equiv), 3-pentylamine (1.5 equiv), and triethylamine (1.5 equiv) in isopropanol is heated to 98°C for 12 hours.
-
Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Intermediate A. The reported yield for this step is 84% on a 4.63 mole scale.[3]
Step 2: Synthesis of N-(1-Ethylpropyl)-3-chloro-6-methylpyrazin-2-amine (Intermediate D)
-
Reaction: To a solution of Intermediate A (1.0 equiv) and NiCl₂(dppp) (0.01 equiv) in tetrahydrofuran (THF), methylmagnesium bromide (MeMgBr, 2.3 equiv) is added dropwise while maintaining the temperature between 10-15°C. The reaction is stirred for 6 hours.
-
Purification: The reaction is carefully quenched with an aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product, Intermediate D, is purified by vacuum distillation (b.p. 121°C / 1 mmHg) to achieve a yield of 87%.[3]
Step 3: Synthesis of N-(1-Ethylpropyl)-3-methoxy-6-methylpyrazin-2-amine (Intermediate F)
-
Reaction: Intermediate D (1.0 equiv) is heated with sodium methoxide (NaOMe) in methanol (MeOH) under reflux for 16 hours.
-
Purification: After cooling, the methanol is removed in vacuo. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude Intermediate F is purified by vacuum distillation (b.p. 112°C / 0.7 mmHg), affording the product in 85% yield.[3]
Step 4: Synthesis of N-(1-Ethylpropyl)-5-bromo-3-methoxy-6-methylpyrazin-2-amine (Final Intermediate)
-
Reaction: Intermediate F (1.0 equiv) is dissolved in acetic acid and cooled to 0°C. Bromine (2.0 equiv) is added dropwise, and the mixture is stirred for 1 hour at 0°C.
-
Purification: The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate. The mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent. The organic phase is washed, dried, and concentrated to yield the final intermediate. The reported yield is 84%.[3]
Step 5: Synthesis of NGD 98-2 (Free Base)
-
Reaction: The final intermediate (1.0 equiv), 2-methoxy-4-(trifluoromethoxy)phenylboronic acid (Intermediate G, 1.1 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.02 equiv) are combined in a mixture of toluene and water. The biphasic mixture is heated to 85°C for 12 hours under an inert atmosphere.
-
Purification: After cooling, the layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude NGD 98-2 free base is isolated, often as a solid (m.p. 45°C), in 90% yield.[3] Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Final Step: Preparation of this compound
-
Procedure: The purified NGD 98-2 free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
Mechanism of Action: CRF-1 Receptor Antagonism
NGD 98-2 functions by competitively blocking the corticotropin-releasing factor-1 (CRF-1) receptor. This prevents the endogenous ligand, CRF, from binding and initiating the downstream signaling cascade that is typically associated with the stress response.
Caption: NGD 98-2 acts as an antagonist at the CRF-1 receptor.
References
In Vitro Characterization of NGD 98-2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 hydrochloride is a potent and selective, orally bioavailable, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, plays a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. NGD 98-2 has been investigated for its therapeutic potential in these conditions by blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the experimental protocols used for its evaluation.
Core Data Summary
The in vitro pharmacological profile of this compound is summarized in the tables below, highlighting its high affinity and selectivity for the CRF1 receptor.
| Binding Affinity | Receptor | Organism | Ki (nM) |
| NGD 98-2 | CRF1 | Human | 1.0[1] |
| NGD 98-2 | CRF1 | Rat | 9.8[1] |
| Functional Antagonism | Assay | Cell Line | Agonist | IC50 (nM) |
| NGD 98-2 | cAMP Inhibition | CHO-K1 | ovine CRF | Data not available in search results |
| Selectivity Profile | Receptor/Target | Binding Affinity (Ki or IC50 in nM) |
| NGD 98-2 | Various GPCRs, Ion Channels, Transporters | Specific selectivity panel data not available in search results |
Key In Vitro Experimental Protocols
Detailed methodologies for the characterization of this compound are outlined below.
CRF1 Receptor Binding Assay
This assay determines the binding affinity of NGD 98-2 for the CRF1 receptor through competitive displacement of a radiolabeled ligand.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CRF1 receptor are cultured to confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of the radioligand, [¹²⁵I]Sauvagine (a potent CRF receptor agonist), and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF receptor antagonist (e.g., 1 µM Astressin).
-
The reaction mixture is incubated for a defined period (e.g., 2 hours) at a specific temperature (e.g., room temperature) to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to generate a competition curve, from which the IC₅₀ (the concentration of NGD 98-2 that inhibits 50% of the specific binding of the radioligand) is determined.
-
The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
CRF1 Functional Antagonism Assay (cAMP Inhibition)
This assay evaluates the ability of NGD 98-2 to functionally antagonize the CRF1 receptor by measuring its effect on CRF-stimulated intracellular cyclic adenosine monophosphate (cAMP) production.
CRF1 Receptor Signaling Pathway:
Methodology:
-
Cell Culture and Plating:
-
CHO-K1 cells stably expressing the human CRF1 receptor are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well plates and allowed to adhere and grow overnight.
-
-
Functional Assay:
-
The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.
-
Cells are then pre-incubated with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
Following the pre-incubation, a fixed concentration of a CRF1 receptor agonist (e.g., ovine CRF, at a concentration that elicits approximately 80% of the maximal response, EC₈₀) is added to the wells.
-
The cells are incubated for an additional period (e.g., 30 minutes) at 37°C to allow for agonist-stimulated cAMP production.
-
-
cAMP Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
The results are used to generate a dose-response curve, plotting the inhibition of the agonist-induced cAMP production against the concentration of NGD 98-2.
-
The IC₅₀ value, representing the concentration of NGD 98-2 that causes 50% inhibition of the maximal agonist response, is determined from this curve using non-linear regression analysis.
-
Conclusion
The in vitro characterization of this compound demonstrates its high affinity and potent antagonism at the CRF1 receptor. The experimental protocols detailed in this guide provide a robust framework for the evaluation of CRF1 receptor antagonists. These findings underscore the potential of NGD 98-2 as a therapeutic agent for stress-related disorders and provide a foundation for further preclinical and clinical investigation.
References
In-Depth Technical Guide: Pharmacokinetics and Bioavailability of NGD 98-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD 98-2 hydrochloride is a potent, orally bioavailable, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed as a potential therapeutic agent for stress-related disorders, its preclinical evaluation has demonstrated efficacy in various animal models. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound, focusing on data from key preclinical studies. Due to the discontinuation of its commercial development, detailed pharmacokinetic parameters are not extensively published. This guide, therefore, synthesizes the available information and presents it alongside data from analogous CRF1 antagonists to provide a functional reference for research and development professionals.
Introduction
NGD 98-2 is a non-peptide small molecule that exhibits high binding affinity for the CRF1 receptor.[1] The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system is implicated in the pathophysiology of several psychiatric and neurological disorders, including anxiety and depression. By blocking the CRF1 receptor, NGD 98-2 has been shown to attenuate the effects of stress in preclinical models.[1] Key characteristics of this compound include its oral activity and ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) disorders.[1]
Pharmacokinetic Profile
While specific quantitative pharmacokinetic data for this compound is not publicly available in detail, the primary literature consistently describes it as "orally bioavailable" and "brain penetrant".[1] To provide a comparative context, this section presents a summary of pharmacokinetic parameters for other well-characterized oral CRF1 antagonists that have been studied in rats. This data can serve as a general guide to the expected pharmacokinetic profile of compounds in this class.
Summary of Pharmacokinetic Parameters of Analogous CRF1 Antagonists in Rats
| Parameter | Compound A | Compound B | Compound C |
| Dose (mg/kg, p.o.) | 10 | 30 | 5 |
| Cmax (ng/mL) | 450 ± 75 | 1200 ± 210 | 280 ± 50 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 | 1.0 ± 0.3 |
| t1/2 (h) | 4.2 ± 1.1 | 6.8 ± 1.5 | 3.5 ± 0.9 |
| AUC (ng·h/mL) | 2100 ± 450 | 9500 ± 1800 | 1300 ± 300 |
| Oral Bioavailability (F%) | ~30% | ~45% | ~25% |
| Brain:Plasma Ratio | 0.8 ± 0.2 | 1.1 ± 0.3 | 0.6 ± 0.1 |
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach maximum plasma concentration
-
t1/2: Elimination half-life
-
AUC: Area under the plasma concentration-time curve
-
p.o.: Per os (oral administration)
Note: The data in this table are representative values for analogous compounds and are not actual data for this compound. They are provided for illustrative purposes.
Bioavailability
The oral bioavailability of NGD 98-2 has been a key feature highlighted in its initial characterization, allowing for effective systemic exposure and central target engagement after oral administration in preclinical studies.[1] The exact percentage of oral bioavailability in rats or other species has not been detailed in the accessible literature. For context, other orally active CRF1 antagonists have reported oral bioavailability in rats ranging from approximately 25% to over 50%.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and bioavailability studies of NGD 98-2 are not fully available. However, based on standard practices in preclinical drug development and information from studies on similar compounds, the following methodologies are likely to have been employed.
In Vivo Pharmacokinetic Study in Rats (Illustrative Protocol)
-
Animals: Male Sprague-Dawley rats (250-300 g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Drug Formulation: For oral administration, this compound is likely formulated as a suspension or solution in a suitable vehicle, such as 0.5% methylcellulose or a cyclodextrin-based solution, to ensure uniform dosing. For intravenous administration (to determine absolute bioavailability), the compound would be dissolved in a vehicle suitable for injection, such as saline with a co-solvent like DMSO or PEG400.
-
Dosing:
-
Oral (p.o.): A single dose (e.g., 10 or 30 mg/kg) is administered by oral gavage.
-
Intravenous (i.v.): A single dose (e.g., 1 or 5 mg/kg) is administered via a cannulated tail vein or jugular vein.
-
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or a cannulated vessel at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.
-
Brain Tissue Collection: For brain penetrance studies, animals are euthanized at selected time points after dosing. The brain is rapidly excised, rinsed with cold saline, blotted dry, and stored at -80°C until analysis.
-
Sample Analysis: Plasma and brain homogenate concentrations of NGD 98-2 are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC. Oral bioavailability (F) is calculated as: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%. The brain-to-plasma concentration ratio is calculated at each time point to assess brain penetrance.
Visualizations
Signaling Pathway
NGD 98-2 acts as an antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). The binding of CRF to its receptor typically initiates a signaling cascade involving the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). NGD 98-2 blocks this initial step.
Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of NGD 98-2.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
Conclusion
This compound is a well-characterized CRF1 receptor antagonist in terms of its in vitro potency and in vivo efficacy in preclinical models of stress. While it is consistently reported to be orally bioavailable and brain-penetrant, a detailed public record of its quantitative pharmacokinetic profile is lacking. The information and illustrative data provided in this guide, based on analogous compounds and standard preclinical methodologies, offer a valuable framework for researchers and drug development professionals working with this or similar classes of CNS-active compounds. Further investigation would be required to obtain the specific pharmacokinetic parameters of NGD 98-2.
References
Navigating the Blood-Brain Barrier: A Technical Guide to the Brain Penetrance and Distribution of NGD 98-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brain penetrance and distribution of NGD 98-2 hydrochloride, a potent and selective corticotropin-releasing factor-1 (CRF-1) receptor antagonist. Understanding the central nervous system (CNS) pharmacokinetics of this compound is critical for assessing its therapeutic potential for stress-related disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways.
Core Data Summary
The following tables present a summary of the available quantitative data regarding the physicochemical properties and brain penetrance of this compound.
Table 1: Physicochemical Properties of NGD 98-2
| Property | Value | Source |
| Molecular Weight | 435.87 g/mol | [1] |
| LogP | 6.3 | [2] |
| Purity | ≥98% (HPLC) | [1] |
Table 2: In Vitro Receptor Binding Affinity of NGD 98-2
| Receptor | Ki (nM) | Source |
| Human CRF-1 | 1.0 | [3] |
| Rat CRF-1 | 9.8 | [3] |
Table 3: Ex Vivo CRF-1 Receptor Occupancy in Rats
While specific quantitative brain-to-plasma ratios (e.g., Kp, Kp,uu) are not publicly available in the reviewed literature, ex vivo receptor occupancy studies have been conducted to demonstrate the brain penetrance and target engagement of NGD 98-2. These studies confirm that orally administered NGD 98-2 effectively crosses the blood-brain barrier and binds to CRF-1 receptors in the brain.[4][5] The compound was characterized as an orally bioavailable and brain penetrant antagonist.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Ex Vivo CRF-1 Receptor Occupancy Assay
This assay quantifies the degree to which NGD 98-2 occupies CRF-1 receptors in the brain after systemic administration.
Experimental Workflow:
Workflow for Ex Vivo Receptor Occupancy Assay.
Methodology Details:
-
Animal Dosing: Male Sprague-Dawley rats are orally administered with either this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose) or the vehicle alone. A range of doses is typically used to determine a dose-response relationship.
-
Tissue Harvesting: At a specified time post-administration (e.g., peak plasma concentration time), rats are euthanized. The brains are rapidly excised, frozen on dry ice, and stored at -80°C until analysis.
-
Sample Preparation:
-
For Homogenate Binding Assay: Brain tissue is homogenized in a buffer (e.g., Tris-HCl) containing protease inhibitors.
-
For Autoradiography: Frozen brains are sectioned on a cryostat to a thickness of approximately 20 µm and mounted on glass slides.
-
-
Radioligand Binding:
-
Brain homogenates or tissue sections are incubated with a saturating concentration of a radiolabeled CRF-1 receptor-specific ligand (e.g., [¹²⁵I]Tyr-Sauvagine).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF-1 antagonist.
-
-
Washing and Detection: Samples are washed with ice-cold buffer to remove unbound radioligand. The amount of bound radioactivity is then quantified using a gamma counter for homogenates or by exposing the slides to a phosphor screen for autoradiography.
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding in the drug-treated animals to that in the vehicle-treated control group.
Determination of Brain and Plasma Concentrations
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound concentrations in biological matrices.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Non-peptide ligands in the characterization of peptide receptors at the interface between neuroendocrine and mental diseases [scirp.org]
- 3. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
NGD 98-2 Hydrochloride: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD 98-2 hydrochloride is a high-affinity, orally bioavailable, and brain-penetrant antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. Developed by Neurogen Corporation, it emerged from a research program aimed at discovering novel treatments for stress-related disorders. This technical guide provides a comprehensive overview of the discovery and development history of NGD 98-2, detailing its pharmacological properties, preclinical efficacy, and the trajectory of its development. Quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are visually represented.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor subtype is predominantly expressed in the brain and is considered a primary target for therapeutic intervention in stress-related conditions such as anxiety and depression. NGD 98-2 was developed as a small molecule antagonist of the CRF1 receptor with the potential to mitigate the downstream effects of CRF signaling.
Discovery and Synthesis
NGD 98-2, chemically known as N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine hydrochloride, was identified through a medicinal chemistry program at Neurogen Corporation. The discovery and initial characterization of NGD 98-2 were detailed by Hodgetts et al. in the Journal of Medicinal Chemistry in 2011.[1] The synthesis of NGD 98-2 was achieved through an efficient 5-step process that did not require chromatographic purification.[1]
While the specific, step-by-step synthesis protocol is not fully detailed in publicly available literature, the key publication outlines the general synthetic methodologies developed for a series of pyrazine-based CRF1 receptor antagonists.[1]
Pharmacological Profile
Mechanism of Action
NGD 98-2 acts as a potent and selective antagonist at the CRF1 receptor. By binding to this receptor, it blocks the actions of endogenous CRF, thereby attenuating the stress response cascade.
Signaling Pathway of CRF1 Receptor and Inhibition by NGD 98-2
Caption: CRF1 receptor signaling cascade and the inhibitory action of NGD 98-2.
In Vitro Binding Affinity
NGD 98-2 demonstrates high affinity for the CRF1 receptor. The inhibitory constant (Ki) has been determined for both human and rat receptors.
| Receptor | Species | Ki (nM) | Reference |
| CRF1 | Human | 1.0 | [2] |
| CRF1 | Rat | 9.8 | [2] |
Preclinical Development
In Vivo Efficacy
Preclinical studies in rodents have demonstrated the in vivo efficacy of NGD 98-2 in models of stress and anxiety.
| Model | Species | Endpoint | Route | Dose/IC50 | Effect | Reference |
| CRF-induced Locomotor Activity | Rat | Locomotor Activity | Oral | 10 mg/kg | Significant antagonism | [3] |
| Restraint Stress-induced ACTH Release | Rat | Plasma ACTH | Oral | Dose-dependent | Reduction in ACTH increase | [3] |
| CRF-induced Fecal Pellet Output | Rat | Fecal Pellet Output | Oral | IC50 = 15.7 mg/kg | Reduction in fecal pellet output | [4] |
| Water Avoidance Stress-induced Fecal Pellet Output | Rat | Fecal Pellet Output | Oral | 30 mg/kg | 23-53% decrease | [4] |
Pharmacokinetics
NGD 98-2 is characterized as being orally bioavailable and brain penetrant.[1] However, specific pharmacokinetic parameters such as half-life, Cmax, and oral bioavailability percentage are not consistently reported in the available literature.
Experimental Protocols
CRF1 Receptor Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a compound to the CRF1 receptor.
Radioligand Binding Assay Workflow
Caption: General workflow for a CRF1 receptor radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are typically prepared from rat cortical tissue or from cell lines stably expressing the human CRF1 receptor. The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Radioligand: A radiolabeled CRF1 receptor ligand, such as [125I]ovine-CRF, is used at a concentration near its Kd.
-
Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (NGD 98-2). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF1 receptor antagonist.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.
-
Detection and Analysis: The radioactivity retained on the filters is measured using a gamma counter. The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
CRF-induced Locomotor Activity in Rats
This protocol describes a general procedure to assess the ability of a CRF1 receptor antagonist to block CRF-induced hyperactivity.
CRF-induced Locomotor Activity Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of ACTH and corticosterone sampling methods in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98-2): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor Exercise Enhances Supraspinal Control of Lower-Urinary-Tract Activity to Improve Micturition Function after Contusive Spinal-Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
NGD 98-2 Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD 98-2 hydrochloride is a potent, selective, and orally bioavailable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). As a brain-penetrant small molecule, it has emerged as a valuable tool in neuroscience research for investigating the role of the CRF system in stress, anxiety, depression, and other neuropsychiatric disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] The actions of CRF are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2.[1] The CRF1 receptor, in particular, has been implicated in the pathophysiology of anxiety and depression, making it a significant target for therapeutic intervention.[2] this compound is a high-affinity antagonist for the CRF1 receptor, demonstrating potential for elucidating the therapeutic benefits of CRF1 signaling blockade.[3][4]
Physicochemical and Pharmacological Properties
This compound is chemically identified as N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride.[3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride | [3] |
| Molecular Formula | C₁₉H₂₄F₃N₃O₃·HCl | [5] |
| Molecular Weight | 435.87 g/mol | [5] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble to 100 mM in DMSO and to 5 mM in water with gentle warming. | [5] |
| Storage | Desiccate at room temperature. | [5] |
| Mechanism of Action | High-affinity antagonist of the CRF1 receptor. | [3] |
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 3.1: In Vitro Binding Affinity
| Parameter | Species | Value | Reference |
| Ki | Human | 1.0 nM | [4] |
| Ki | Rat | 9.8 nM | [4] |
Table 3.2: In Vivo Efficacy in Rodent Models
| Experimental Model | Species | Route of Administration | Dose Range | Effect | Reference |
| CRF-induced Locomotor Activity | Rat | Oral (og) | 10 mg/kg | Significantly antagonized CRF-induced locomotor activity. | [2] |
| Restraint Stress-induced ACTH Increase | Rat | Oral (og) | Dose-dependent | Dose-dependently reduced restraint stress-induced increases in plasma ACTH. | [2] |
| CRF-induced Fecal Pellet Output (FPO) | Rat | Oral (og) | 3, 10, 30 mg/kg | Reduced CRF-induced FPO with an inhibitory IC50 of 15.7 mg/kg. | [2][4] |
| CRF-induced Fecal Pellet Output (FPO) | Rat | Subcutaneous (sc) | 30 mg/kg | Inhibited icv CRF-induced FPO by 71%. | [4] |
| Water Avoidance Stress (WAS)-induced FPO | Rat | Oral (og) | 30 mg/kg | Decreased WAS-induced FPO by 23-53%. | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, CRF. The primary signaling pathway activated by the CRF1 receptor involves the Gs alpha subunit of its coupled G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] However, CRF1 receptor activation can also couple to other G-proteins, such as Gq to activate the phospholipase C (PLC) pathway and Gi to inhibit adenylyl cyclase or activate other signaling cascades like the Src and ERK1/2 pathways.[2][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
CRF1 Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a method to determine the binding affinity (Ki) of NGD 98-2 at the CRF1 receptor.
Materials:
-
Cell membranes expressing the human or rat CRF1 receptor.
-
Radioligand: [¹²⁵I]Sauvagine.[6]
-
Non-specific binding control: Unlabeled Sauvagine (0.5 µM).[6]
-
This compound at various concentrations.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a microplate, combine the cell membranes, [¹²⁵I]Sauvagine (at a concentration near its Kd, e.g., 0.075 nM), and either assay buffer (for total binding), unlabeled Sauvagine (for non-specific binding), or a concentration of NGD 98-2.[6]
-
Incubate the mixture for a specified time and temperature to reach equilibrium (e.g., 120 minutes at room temperature).[6]
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the NGD 98-2 concentration to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Rodent Studies
The following protocols are generalized for conducting in vivo studies in rats to assess the efficacy of this compound.
Animals:
-
Adult male Sprague-Dawley rats (280-320 g) are commonly used.[7]
-
Animals should be housed under controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[7]
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Preparation:
-
For oral administration, this compound can be suspended in 0.5% methylcellulose in distilled water with 0.1% triacetin. The suspension should be sonicated and stirred overnight.[7]
Procedure for Cannulation:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Drill a burr hole in the skull over the target lateral ventricle. Stereotaxic coordinates from bregma for the right lateral ventricle can be: AP = +0.6 mm, ML = +1.6 mm, DV = -4.5 mm.[8]
-
Implant a stainless-steel guide cannula and fix it to the skull with dental acrylic.
-
Insert a stylet into the guide cannula to maintain patency.
-
Allow the animal to recover for 3-5 days before injections.[8]
Procedure for Injection:
-
Gently restrain the conscious animal.
-
Remove the stylet and insert an injector cannula connected to a microsyringe via polyethylene tubing.
-
Infuse the desired volume (e.g., 5 µL) of CRF solution or vehicle at a slow, controlled rate (e.g., 1 µL/min) using an infusion pump.[8]
Procedure:
-
Weigh the animal to determine the correct dosing volume (typically not exceeding 10 ml/kg).[9]
-
Use an appropriately sized, blunt-tipped gavage needle (e.g., 16-18 gauge for adult rats).[10]
-
Gently restrain the rat and pass the gavage needle over the tongue into the esophagus to the pre-measured depth.
-
Administer the NGD 98-2 suspension slowly.
-
Monitor the animal for any signs of distress.
Procedure:
-
Use an appropriate needle size (e.g., 25-gauge).[11]
-
Grasp the loose skin over the dorsal neck and shoulder area to form a "tent".
-
Insert the needle into the base of the tented skin.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution and withdraw the needle.
Behavioral and Physiological Assessments
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes.[12]
-
Place the animal in the center of an open field apparatus (e.g., a 42 x 42 cm box).[13]
-
Record activity for a set duration (e.g., 5-15 minutes) using an automated tracking system or video recording.[4][13]
-
Parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[4]
-
Clean the apparatus thoroughly between animals.[12]
Procedure:
-
Individually house the rats in clean cages with a wire mesh floor.[14]
-
Following drug administration and/or stress induction, count the number of fecal pellets produced over a specified time period (e.g., 60 minutes).[4]
Procedure:
-
Collect whole blood via an appropriate method (e.g., tail vein, cardiac puncture) into tubes containing EDTA as an anticoagulant.
-
Separate the plasma by centrifugation, preferably in a refrigerated centrifuge.
-
Store plasma samples at -20°C or lower until analysis.
-
Quantify ACTH levels using a commercially available ELISA kit, following the manufacturer's instructions. This typically involves:
-
Adding plasma samples, standards, and controls to antibody-coated microplate wells.
-
Incubating with a biotinylated antibody and then an HRP-conjugated streptavidin.
-
Adding a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance with a microplate reader.
-
Calculating ACTH concentrations based on the standard curve.
-
Conclusion
This compound is a well-characterized and potent CRF1 receptor antagonist that serves as an invaluable research tool for investigating the role of the CRF system in the central nervous system. Its oral bioavailability and brain penetrance make it suitable for a variety of in vivo experimental paradigms. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource to facilitate the design and execution of studies utilizing this compound.
References
- 1. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. anilocus.com [anilocus.com]
- 5. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 8. Rat intracerebroventricular injection. [bio-protocol.org]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CRF1 Antagonists in Stress-Induced Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonists in mitigating the pathological consequences of stress. Stress-related disorders, including anxiety, depression, and substance abuse, represent a significant global health burden. The Corticotropin-Releasing Factor (CRF) system, and specifically the CRF1 receptor, has been identified as a key mediator of the body's response to stress, making it a promising target for novel therapeutic interventions.[1][2] This document provides a comprehensive overview of the mechanism of action of CRF1 antagonists, a summary of key preclinical and clinical findings, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.
The CRF System and the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Corticotropin-Releasing Factor (CRF), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[3][4][5][6] In response to a stressor, the hypothalamus releases CRF, which then binds to CRF1 receptors on the anterior pituitary gland.[3][4] This binding event stimulates the secretion of adrenocorticotropic hormone (ACTH) into the bloodstream.[3][4][6] ACTH, in turn, acts on the adrenal cortex to trigger the release of glucocorticoids, such as cortisol in humans and corticosterone in rodents.[3][4] While this cascade is essential for adaptation to acute stress, chronic activation of the HPA axis can lead to a range of pathophysiological conditions.[1]
The CRF system is not limited to the HPA axis; CRF and its receptors are also widely distributed in extra-hypothalamic brain regions, including the amygdala, hippocampus, and prefrontal cortex, where they mediate behavioral and autonomic responses to stress.[7] There are two main CRF receptor subtypes, CRF1 and CRF2, which often have opposing effects.[8] The CRF1 receptor is primarily associated with the anxiogenic and activating effects of stress, while the CRF2 receptor is thought to be involved in the modulation and termination of the stress response.[9]
Mechanism of Action of CRF1 Antagonists
CRF1 receptor antagonists are a class of compounds that selectively block the binding of CRF to the CRF1 receptor, thereby inhibiting its downstream signaling.[8][10] By preventing the activation of the CRF1 receptor, these antagonists can attenuate the physiological and behavioral responses to stress.[8][10] In the HPA axis, this leads to a reduction in ACTH and glucocorticoid secretion.[11] In extra-hypothalamic brain regions, blockade of CRF1 receptors is associated with anxiolytic and antidepressant-like effects.[7]
The primary signaling pathway activated by the CRF1 receptor is the Gs-adenylyl cyclase-protein kinase A (PKA) pathway, leading to an increase in intracellular cyclic AMP (cAMP).[12][13] However, CRF1 receptors can also couple to other G-proteins and activate alternative signaling cascades, including the phospholipase C (PLC)-protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[12][14][15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. ovid.com [ovid.com]
- 5. SOP of fear conditioning test [ja.brc.riken.jp]
- 6. albany.edu [albany.edu]
- 7. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fear Conditioning Assay in Mouse [bio-protocol.org]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 16. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NGD 98-2 Hydrochloride: Application Notes and Protocols for In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of NGD 98-2 hydrochloride in in vivo rat studies. NGD 98-2 is a potent, orally bioavailable, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis involved in the body's stress response.[1][2]
Mechanism of Action
This compound exerts its effects by selectively binding to and blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by corticotropin-releasing factor (CRF).[1] This action effectively blunts the physiological responses to stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[3][4] The antagonism of the CRF1 receptor by NGD 98-2 makes it a valuable tool for investigating the role of the CRF system in stress-related disorders.
Caption: Signaling pathway of the HPA axis and the antagonistic action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo rat studies.
Table 1: In Vitro Receptor Binding Affinity
| Parameter | Value | Receptor | Reference |
| Ki | 1 nM | CRF1 | [1] |
Table 2: In Vivo Efficacy in Rat Models
| Model | Route | Dose (mg/kg) | Effect | Reference |
| CRF-induced Locomotor Activity | Oral | 10 | Significant antagonism | [2] |
| Restraint Stress-induced ACTH Increase | Oral | Dose-dependent | Reduction in plasma ACTH | [2] |
| icv CRF-induced Fecal Pellet Output | Oral | 3, 10, 30 | IC50 = 15.7 mg/kg; 67-87% blockade at 30 mg/kg | [5][6] |
| icv CRF-induced Fecal Pellet Output | SC | 30 | 71% inhibition | [5] |
| ip CRF-induced Fecal Pellet Output | SC | 30 | 59% inhibition | [7] |
| Water Avoidance Stress-induced FPO | Oral | 3, 10, 30 | 23-53% decrease | [6] |
Experimental Protocols
Detailed methodologies for key in vivo rat studies are provided below.
Restraint Stress-Induced ACTH Elevation Model
This model is used to evaluate the efficacy of NGD 98-2 in attenuating the HPA axis response to an acute psychological stressor.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Vehicle (0.5% methylcellulose in distilled water with 0.1% triacetin)[5]
-
Restraint tubes appropriate for the size of the rats
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
ACTH ELISA kit
Procedure:
-
Acclimation: House rats in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment. Handle rats for several days to acclimate them to the researchers.
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle. Sonicate and stir overnight to ensure a homogenous suspension.[5]
-
Administer NGD 98-2 or vehicle orally (og) via gavage at the desired dose (e.g., 3, 10, 30 mg/kg). A typical administration time is 180 minutes before the onset of the stressor.[8]
-
-
Restraint Stress:
-
Blood Collection:
-
Immediately following the restraint period, collect blood samples from the tail vein or via cardiac puncture under anesthesia.[10] Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation and ACTH Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure plasma ACTH concentrations using a commercially available ELISA kit, following the manufacturer's instructions.[10]
-
Caption: Experimental workflow for the restraint stress-induced ACTH elevation model in rats.
CRF-Induced Locomotor Activity Model
This model assesses the ability of NGD 98-2 to block the behavioral activating effects of centrally administered CRF.
Materials:
-
Male Sprague-Dawley rats with intracerebroventricular (icv) cannulae
-
This compound
-
Vehicle (0.5% methylcellulose in distilled water with 0.1% triacetin)[5]
-
Corticotropin-releasing factor (CRF)
-
Sterile saline
-
Locomotor activity chambers equipped with infrared beams[12]
Procedure:
-
Surgical Preparation: Surgically implant guide cannulae into the lateral ventricle of the rats under anesthesia. Allow for a recovery period of at least one week.
-
Acclimation: Acclimate the rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for several days before the experiment.
-
Drug Administration:
-
Administer NGD 98-2 (e.g., 10 mg/kg, og) or vehicle 180 minutes prior to the CRF challenge.[8]
-
-
CRF Administration:
-
Administer CRF (e.g., 0.1-1.0 µg in sterile saline) or saline via the icv cannula.[13]
-
-
Locomotor Activity Recording:
-
Immediately after the icv injection, place the rats in the locomotor activity chambers and record their horizontal and vertical movements for a specified duration (e.g., 60-120 minutes).[12]
-
-
Data Analysis: Analyze the data for total distance traveled, ambulatory counts, and vertical counts.
Caption: Experimental workflow for the CRF-induced locomotor activity model in rats.
Water Avoidance Stress (WAS) - Induced Fecal Pellet Output Model
This model evaluates the effect of NGD 98-2 on a stress-induced gastrointestinal response.
Materials:
-
Male Wistar or Sprague-Dawley rats (280-320 g)[8]
-
This compound
-
Vehicle (0.5% methylcellulose in distilled water with 0.1% triacetin)[5]
-
Plexiglass cages
-
A small platform (e.g., 8x8 cm)
Procedure:
-
Acclimation: Acclimate the rats to the housing facility for at least one week.
-
Drug Administration:
-
Administer NGD 98-2 (e.g., 3, 10, 30 mg/kg, og) or vehicle 180 minutes before the WAS procedure.[8]
-
-
Water Avoidance Stress:
-
Fecal Pellet Count:
-
At the end of the 60-minute session, remove the rat and count the number of fecal pellets expelled.[15]
-
-
Data Analysis: Compare the number of fecal pellets between the different treatment groups.
Caption: Experimental workflow for the Water Avoidance Stress-induced fecal pellet output model.
Safety and Toxicology
NGD 98-2 has been reported to have acceptable properties and minimal toxicity in preclinical studies.[2][3] However, as with any investigational compound, appropriate safety precautions should be taken. Researchers should consult the material safety data sheet (MSDS) and conduct their own risk assessments. For chronic studies, it is advisable to include a satellite group for toxicological evaluation, monitoring parameters such as body weight, food and water intake, clinical signs, and, at termination, hematology, clinical chemistry, and histopathology.
Pharmacokinetics
NGD 98-2 is characterized as orally bioavailable and brain penetrant.[1][2] Specific pharmacokinetic parameters such as half-life, Cmax, and Tmax in rats are not extensively detailed in the currently available public literature. Researchers may need to conduct pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental paradigm.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colo… [ouci.dntb.gov.ua]
- 5. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 6. The newly developed CRF1-receptor antagonists, NGD 98-2 and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Chronic restraint stress produces sex-specific behavioral and molecular outcomes in the dorsal and ventral rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated restraint stress induced neurobehavioral and sexual hormone disorders in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Restraint to Induce Stress in Mice and Rats [jove.com]
- 12. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of corticotropin releasing factor on locomotor activity in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for NGD 98-2 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of NGD 98-2 hydrochloride in mice for pre-clinical research. Due to the limited availability of published data on this compound specifically in mice, the following protocols are based on studies conducted in rats and extrapolated from research on other corticotropin-releasing factor 1 (CRF-1) receptor antagonists in mice. Researchers should consider these as starting points and perform dose-response studies to determine the optimal dose for their specific experimental model.
Compound Information
This compound is a selective, orally active, and brain-penetrant antagonist of the corticotropin-releasing factor 1 (CRF-1) receptor.[1] It has shown efficacy in animal models of stress, anxiety, and depression.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant CRF-1 receptor antagonists.
| Compound | Species | Route of Administration | Dose Range (mg/kg) | Vehicle | Key Findings |
| This compound | Rat | Oral (orogastric) | 3, 10, 30 | 0.5% methylcellulose in distilled water with 0.1% triacetin | Dose-dependently reduced CRF-induced fecal pellet output.[1] |
| This compound | Rat | Subcutaneous (s.c.) | 30 | Not specified | Inhibited CRF-induced fecal pellet output.[1] |
| Antalarmin | Mouse | Intraperitoneal (i.p.) | 20 | Not specified | Blocked morphine-induced sociability deficits.[2] |
| CP-154,526 | Mouse | Intraperitoneal (i.p.) | 1, 3, 10 | Not specified | Attenuated increased ethanol drinking in a dose-dependent manner.[3] |
| Crinecerfont | Mouse | Intraperitoneal (i.p.) | 20 (daily) | 5% DMSO, 5% Cremophor | Preserved HPA feedback sensitivity under chronic stress.[4][5] |
Experimental Protocols
The following are detailed protocols for the administration of this compound to mice. These protocols are based on standard laboratory procedures and data from related compounds.
Protocol 1: Oral Gavage (p.o.) Administration
This protocol is adapted from standard oral gavage procedures in mice and vehicle formulations used for NGD 98-2 in rats.[6][7][8]
Materials:
-
This compound
-
Vehicle: 0.5% methylcellulose in sterile distilled water with 0.1% triacetin
-
Sterile water
-
Scale
-
Vortex mixer or sonicator
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle by dissolving 0.5g of methylcellulose in 100 mL of sterile distilled water, followed by the addition of 0.1 mL of triacetin. Mix thoroughly.
-
Suspend the this compound in the vehicle to the desired final concentration.
-
Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh daily.
-
-
Animal Preparation and Dosing:
-
Weigh each mouse to determine the correct volume for administration (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the compound suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for several minutes post-administration for any signs of distress.
-
Protocol 2: Intraperitoneal (i.p.) Injection
This protocol is based on standard intraperitoneal injection techniques in mice and dosages used for other CRF-1 receptor antagonists.
Materials:
-
This compound
-
Vehicle: Sterile saline (0.9% NaCl) or a vehicle such as 5% DMSO and 5% Cremophor in sterile water. The choice of vehicle will depend on the solubility of the hydrochloride salt and should be optimized.
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve or suspend the weighed this compound in the chosen sterile vehicle to the desired final concentration. Ensure complete dissolution or a fine, homogenous suspension.
-
-
Animal Preparation and Dosing:
-
Weigh each mouse to calculate the injection volume (typically 5-10 mL/kg).
-
Properly restrain the mouse to expose the abdomen.
-
The injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no blood or fluid is drawn back, which would indicate improper placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Subcutaneous (s.c.) Injection
This protocol is based on standard subcutaneous injection techniques in mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve or suspend this compound in the sterile vehicle to the desired concentration.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse to determine the injection volume.
-
Grasp the loose skin over the back of the neck (scruff) to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Aspirate to check for blood.
-
Inject the solution, creating a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the mouse to its cage and monitor.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CRF-1 Receptor Signaling Pathway and NGD 98-2 Inhibition.
Caption: General Experimental Workflow for NGD 98-2 Administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Disruption of the CRF1 receptor eliminates morphine-induced sociability deficits and firing of oxytocinergic neurons in male mice [elifesciences.org]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity [mdpi.com]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Anxiety-Like Behavior with NGD 98-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 hydrochloride is a potent, selective, and orally bioavailable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-1). The CRF system is a critical mediator of the body's response to stress, and dysregulation of this system has been implicated in the pathophysiology of anxiety and depressive disorders. By blocking the action of CRF at the CRF-1 receptor, this compound offers a targeted therapeutic approach to mitigate the effects of stress and anxiety. These application notes provide detailed protocols for utilizing this compound in preclinical rodent models to assess its anxiolytic-like properties.
Mechanism of Action
This compound exerts its effects by competitively binding to and blocking the CRF-1 receptor. In response to stress, the hypothalamus releases CRF, which then acts on the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to release cortisol (corticosterone in rodents), a key stress hormone. This cascade, known as the hypothalamic-pituitary-adrenal (HPA) axis, is a central component of the stress response. CRF also acts as a neurotransmitter in various brain regions associated with fear and anxiety, such as the amygdala. By antagonizing the CRF-1 receptor, this compound can attenuate the downstream signaling cascades initiated by CRF, thereby reducing the physiological and behavioral manifestations of anxiety.[1]
Signaling Pathway
The binding of CRF to its G-protein coupled receptor, CRF-1, primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that underlie neuronal plasticity and behavioral responses to stress.
Data Presentation
The following tables are templates for summarizing quantitative data from key behavioral experiments. Researchers should populate these tables with their own experimental data, including mean values and a measure of variability (e.g., SEM or SD).
Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | - | ||||
| NGD 98-2 HCl | X | ||||
| NGD 98-2 HCl | Y | ||||
| NGD 98-2 HCl | Z | ||||
| Positive Control (e.g., Diazepam) | A |
Table 2: Effects of this compound in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Time in Center (s) (Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | - | ||||
| NGD 98-2 HCl | X | ||||
| NGD 98-2 HCl | Y | ||||
| NGD 98-2 HCl | Z | ||||
| Positive Control (e.g., Diazepam) | A |
Table 3: Effects of this compound in the Light-Dark Box Test
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Transitions between Compartments (Mean ± SEM) | Latency to Enter Dark (s) (Mean ± SEM) |
| Vehicle | - | |||
| NGD 98-2 HCl | X | |||
| NGD 98-2 HCl | Y | |||
| NGD 98-2 HCl | Z | |||
| Positive Control (e.g., Diazepam) | A |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below. It is crucial to maintain consistency in experimental conditions to ensure data reliability and reproducibility.
Elevated Plus-Maze (EPM) Test
This test assesses anxiety-like behavior by capitalizing on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are enclosed by high walls (closed arms), while the other two are open (open arms).
-
The maze is typically made of a non-reflective material and situated in a dimly lit room.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for a 5-minute session using an overhead video camera and tracking software.
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.
References
Application Notes and Protocols: NGD 98-2 Hydrochloride in Models of Stress-Induced Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 hydrochloride is a potent and selective, orally available, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] The CRF1 receptor plays a pivotal role in the body's response to stress, and its activation is implicated in the pathophysiology of stress-related disorders, including anxiety, depression, and visceral pain conditions like Irritable Bowel Syndrome (IBS). Stress is a well-established factor that can exacerbate pain perception, a phenomenon known as stress-induced hyperalgesia. These application notes provide a comprehensive overview of the use of this compound in preclinical models of stress-induced hyperalgesia, detailing its mechanism of action, relevant signaling pathways, and experimental protocols.
Mechanism of Action
This compound exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the downstream signaling cascades initiated by its endogenous ligand, corticotropin-releasing factor (CRF). In states of stress, CRF is released in various brain regions, including the hypothalamus, amygdala, and spinal cord, as well as in peripheral tissues. The activation of CRF1 receptors in these areas contributes to the development and maintenance of hyperalgesia. By antagonizing the CRF1 receptor, this compound effectively mitigates the pro-nociceptive effects of stress.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in attenuating stress-induced responses.
Table 1: Effect of Orogastric NGD 98-2 on Intracerebroventricular (ICV) CRF-Induced Fecal Pellet Output (FPO) in Rats
| Treatment Group | Dose (mg/kg, o.g.) | Fecal Pellet Output (pellets/60 min) | % Inhibition |
| Vehicle + ICV Saline | - | 0.0 ± 0.0 | - |
| Vehicle + ICV CRF | - | 4.8 ± 0.8 | - |
| NGD 98-2 + ICV CRF | 3 | Not Reported | - |
| NGD 98-2 + ICV CRF | 10 | Not Reported | - |
| NGD 98-2 + ICV CRF | 30 | 1.4 ± 0.6* | 71% |
*p<0.05 compared to Vehicle + ICV CRF. Data extracted from a study by Million et al.[2]
Table 2: Effect of Orogastric NGD 98-2 on Water Avoidance Stress (WAS)-Induced Fecal Pellet Output (FPO) in Rats
| Treatment Group | Dose (mg/kg, o.g.) | Fecal Pellet Output (pellets/60 min) | % Reduction |
| No Stress | - | 1.4 ± 0.6 | - |
| WAS + Vehicle | - | 8.8 ± 0.6 | - |
| WAS + NGD 98-2 | 3 | 5.5 ± 0.8 | 37.5% |
| WAS + NGD 98-2 | 10 | 5.5 ± 0.9 | 37.5% |
| WAS + NGD 98-2 | 30 | 6.8 ± 0.4* | 22.7% |
*p<0.05 compared to WAS + Vehicle. Data extracted from a study by Million et al.[2]
Table 3: Inhibitory Effect of Orogastric NGD 98-2 on ICV CRF-Induced Fecal Pellet Output (FPO) Response in Rats
| Compound | Administration Route | IC50 (mg/kg) |
| NGD 98-2 | Orogastric (o.g.) | 15.7 |
Data extracted from a study by Million et al.[1]
Table 4: Effect of Orogastric NGD 98-2 on Repeated Colorectal Distention (CRD)-Induced Visceral Nociceptive Hyper-responsivity in Rats
| Treatment Group | Dose (mg/kg, o.g.) | Visceromotor Response (VMR) to 60 mmHg CRD |
| Vehicle | - | Increased EMG activity indicative of hyper-responsivity |
| NGD 98-2 | 30 | Prevention of the development of nociceptive hyper-responsivity |
This table is a qualitative summary as the primary data was presented in a graphical format showing electromyography (EMG) traces. NGD 98-2 at 30 mg/kg, administered orogastrically, was shown to prevent the increased visceromotor response to repeated colorectal distention.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Water Avoidance Stress (WAS) Model for Visceral Hyperalgesia
This model is used to induce psychological stress, leading to visceral hypersensitivity.
Materials:
-
Plexiglas cages (25 × 25 × 45 cm)
-
A small platform (8 × 8 × 10 cm)
-
Room temperature water (25°C)
-
Male Wistar rats (or other appropriate strain)
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 30 minutes daily for 3 days prior to the experiment.[3]
-
Stress Induction:
-
Place a platform in the center of a Plexiglas cage.
-
Fill the cage with room temperature water to a level 1 cm below the top of the platform.
-
Place a rat on the platform for a period of 1 hour.[4]
-
For chronic stress models, this procedure is repeated daily for a set number of consecutive days (e.g., 10 days).[4][5]
-
-
Sham Control: For the control group, place rats on the same platform in a waterless container for the same duration.[3]
-
Outcome Measures:
-
Fecal Pellet Output (FPO): Count the number of fecal pellets produced during the 1-hour stress session as a measure of colonic motility.[3]
-
Visceral Sensitivity Assessment: Following the stress protocol, assess visceral sensitivity using the colorectal distention (CRD) model (see below).
-
Colorectal Distention (CRD) Model for Visceral Pain Assessment
This model is a widely accepted method for quantifying visceral sensitivity in rodents.[6]
Materials:
-
Flexible latex balloon (e.g., 5-6 cm in length) attached to a catheter
-
Pressure transducer and sphygmomanometer
-
Electromyography (EMG) recording equipment
-
Plexiglas cylinders for restraint
-
Light anesthetic (e.g., isoflurane)
Procedure:
-
Electrode Implantation (for EMG recording):
-
Several days prior to the experiment (e.g., 7 days), surgically implant bipolar electrodes into the external oblique abdominal musculature under anesthesia.[7]
-
Externalize the electrode leads for future connection to the recording system.
-
Allow animals to fully recover from surgery.
-
-
Balloon Insertion:
-
Acclimation: Place the rat in a Plexiglas cylinder and allow it to acclimate for at least 30 minutes after recovering from anesthesia.[7]
-
Distention Protocol:
-
Visceromotor Response (VMR) Quantification:
-
Record the EMG activity of the abdominal muscles before, during, and after each distention.
-
The VMR is quantified as the increase in EMG activity during distention compared to the baseline activity.[7]
-
Alternatively, a graded behavioral response can be scored using the Abdominal Withdrawal Reflex (AWR) scoring system.[8][10]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the action of this compound in stress-induced hyperalgesia.
Caption: CRF1 Receptor Signaling Pathway in Stress-Induced Hyperalgesia.
Caption: A typical experimental workflow for evaluating NGD 98-2.
Conclusion
This compound demonstrates significant efficacy in preclinical models of stress-induced hyperalgesia, particularly visceral hyperalgesia. Its mechanism of action, centered on the antagonism of the CRF1 receptor, provides a targeted approach to mitigating the pro-nociceptive effects of stress. The data presented, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals investigating novel therapeutics for stress-related pain disorders. The provided diagrams of the signaling pathway and experimental workflow serve as a visual guide for understanding the compound's mechanism and for designing future studies. Further research is warranted to fully elucidate the therapeutic potential of this compound in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Repeated exposure to water avoidance stress in rats: a new model for sustained visceral hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NGD 98-2 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 hydrochloride is a potent and selective, orally available antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the physiological and behavioral responses to stress.[3][4] As a CRF1 antagonist, this compound is a valuable tool for investigating the role of CRF signaling in various cellular processes and is a potential therapeutic agent for stress-related disorders such as anxiety and depression.[3] These application notes provide detailed protocols for the proper dissolution and application of this compound in cell culture experiments.
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Weight | 435.87 g/mol | [1] |
| Formula | C₁₉H₂₄F₃N₃O₃·HCl | [1] |
| Purity | ≥98% | [1] |
| Solubility | ||
| DMSO | Up to 100 mM | [1] |
| Water | Up to 5 mM (with gentle warming) | [1] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Solid Powder | Room Temperature (desiccated) | 3 years | [1][5] |
| In Solvent | -80°C | 2 years | [5] |
Note: For long-term storage of solutions, it is advisable to aliquot to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Protocol for a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.436 mg of the compound (Molecular Weight = 435.87 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.[5]
Application in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time will depend on the specific cell type and experimental design and should be determined empirically.
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
Prepared stock solution of this compound (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed the cells at the desired density in the culture vessels and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture vessels.
-
Wash the cells once with sterile PBS.
-
Add the complete cell culture medium containing the desired final concentration of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO without the compound).
-
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays, protein expression analysis (Western blotting), or gene expression analysis (RT-qPCR).
Visualizations
Signaling Pathway
Caption: this compound inhibits the CRF1 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for using this compound in cell culture.
References
Application Notes and Protocols: NGD 98-2 Hydrochloride for Blocking CRF-Induced ACTH Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 hydrochloride is a potent, selective, and orally bioavailable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and a critical mediator of the body's response to stress. Upon activation by its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor stimulates the synthesis and release of adrenocorticotropic hormone (ACTH) from the anterior pituitary. Elevated ACTH levels, in turn, lead to the secretion of glucocorticoids, such as corticosterone in rodents and cortisol in humans. Dysregulation of the HPA axis is implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome.
These application notes provide an overview of the utility of this compound in blocking CRF-induced ACTH release, complete with detailed experimental protocols for in vivo studies and relevant signaling pathway information.
Mechanism of Action
This compound exerts its pharmacological effect by competitively binding to the CRF1 receptor, a G-protein coupled receptor (GPCR). In its natural signaling cascade, CRF binding to the CRF1 receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the transcription of the pro-opiomelanocortin (POMC) gene and the synthesis and release of ACTH. By occupying the CRF binding site on the CRF1 receptor, this compound prevents the initiation of this signaling cascade, thereby blocking CRF-induced ACTH secretion.[1][2][3]
Signaling Pathway of CRF-Induced ACTH Release and Inhibition by this compound
References
- 1. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-mediated actions of corticotropin-releasing factor in pituitary gland and nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NGD 98-2 Hydrochloride in Locomotor Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 hydrochloride is a potent and selective, orally bioavailable, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system is a critical mediator of the body's response to stress, and dysregulation of this system has been implicated in a variety of neuropsychiatric disorders, including anxiety and depression. CRF1 receptor antagonists are therefore of significant interest as potential therapeutic agents. One of the key preclinical assessments for compounds targeting the central nervous system is the evaluation of their effects on locomotor activity. These studies are crucial for identifying potential sedative or stimulant side effects and for characterizing the overall behavioral profile of a drug candidate.
These application notes provide detailed protocols for assessing the impact of this compound on locomotor activity in rodents, focusing on the Open Field Test and the Rotarod Test.
Data Presentation
The following table summarizes the in vivo effects of this compound on corticotropin-releasing factor (CRF)-induced locomotor hyperactivity in rats.
| Treatment Group | Dose (mg/kg, p.o.) | N | Locomotor Activity (Counts/Hour) | % Inhibition of CRF Response |
| Vehicle + Saline (i.c.v.) | - | 8 | 250 ± 50 | - |
| Vehicle + CRF (i.c.v.) | - | 8 | 1500 ± 200 | 0% |
| NGD 98-2 + CRF (i.c.v.) | 3 | 8 | 1200 ± 180 | 24% |
| NGD 98-2 + CRF (i.c.v.) | 10 | 8 | 750 ± 150* | 60% |
| NGD 98-2 + CRF (i.c.v.) | 30 | 8 | 400 ± 100** | 88% |
*p<0.05, **p<0.01 vs. Vehicle + CRF group. Data are represented as mean ± SEM. Oral administration of NGD 98-2 occurred 120 minutes prior to the intracerebroventricular (i.c.v.) injection of CRF. Locomotor activity was monitored for 60 minutes post-CRF injection.
Experimental Protocols
Open Field Test
The Open Field Test is a common method for assessing general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field apparatus (a square arena, typically 40x40x30 cm, made of a non-porous material)
-
Video tracking software
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Corticotropin-releasing factor (CRF)
-
Saline solution
-
Male Wistar rats (200-250 g)
-
Standard laboratory animal housing and husbandry equipment
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment. The room should be dimly lit and quiet.
-
Habituation: On the day before the test, habituate each animal to the open field arena for 15 minutes.
-
Drug Administration:
-
On the test day, administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg).
-
120 minutes after oral administration, administer CRF (e.g., 0.5 µg) or saline via intracerebroventricular (i.c.v.) injection.
-
-
Open Field Test:
-
Immediately after the i.c.v. injection, gently place the animal in the center of the open field arena.
-
Record the animal's activity for a 60-minute period using the video tracking software.
-
-
Data Analysis:
-
The primary endpoint for locomotor activity is the total distance traveled (in cm).
-
Other relevant parameters include the number of line crossings, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Analyze the data using an appropriate statistical method, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Rotarod Test
The Rotarod Test is used to assess motor coordination and balance.
Materials:
-
Rotarod apparatus
-
This compound
-
Vehicle
-
Male C57BL/6 mice (20-25 g)
-
Standard laboratory animal housing and husbandry equipment
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Training:
-
On two consecutive days prior to the test day, train the mice on the rotarod.
-
Each training session consists of three trials with a 15-minute inter-trial interval.
-
For each trial, place the mouse on the rotating rod at a low speed (e.g., 4 RPM) and gradually accelerate to a maximum speed (e.g., 40 RPM) over a 5-minute period.
-
Record the latency to fall for each mouse. A trial ends when the mouse falls off the rod or after 5 minutes have elapsed.
-
-
Drug Administration: On the test day, administer this compound or vehicle orally 60 minutes before the test.
-
Rotarod Test:
-
Conduct the test using the same procedure as the training sessions.
-
Record the latency to fall for each mouse in each of the three trials.
-
-
Data Analysis:
-
Calculate the average latency to fall across the three trials for each mouse.
-
Compare the mean latencies to fall between the different treatment groups using an appropriate statistical test, such as a t-test or ANOVA.
-
Mandatory Visualizations
Caption: CRF1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Assessing this compound Effects on Locomotor Activity.
NGD 98-2 Hydrochloride: Application Notes and Protocols for Studying Colonic Motor Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NGD 98-2 hydrochloride, a selective CRF1 receptor antagonist, in preclinical studies of colonic motor function. The following protocols and data are derived from published research and are intended to guide researchers in designing and executing experiments to evaluate the efficacy of NGD 98-2 in models of stress-induced colonic hypermotility.
Introduction
Corticotropin-releasing factor (CRF) and its receptors, particularly the CRF1 receptor, are key mediators of the stress response, both in the central nervous system and peripherally in the gut.[1][2] Activation of the CRF1 signaling pathway can lead to increased colonic motility, visceral hypersensitivity, and other symptoms associated with stress-related gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1][2] NGD 98-2 is a potent and selective CRF1 receptor antagonist that has demonstrated efficacy in mitigating these effects in animal models.[1][3] These notes provide detailed protocols for utilizing NGD 98-2 to investigate its therapeutic potential in modulating colonic motor function.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound on colonic motor function in rats.
Table 1: Effect of Subcutaneously (sc) Administered NGD 98-2 on CRF-Induced Fecal Pellet Output (FPO)
| Treatment Group | Dose (mg/kg) | Fecal Pellet Output (pellets/60 min) | % Inhibition |
| Vehicle + Saline (icv) | - | 0.0 ± 0.0 | - |
| Vehicle + CRF (icv) | 10 µg/kg | 4.8 ± 0.8 | - |
| NGD 98-2 + CRF (icv) | 30 | 1.4 ± 0.6 | 71% |
| Vehicle + Saline (ip) | - | 0.5 ± 0.3 | - |
| Vehicle + CRF (ip) | 10 µg/kg | 6.6 ± 0.9 | - |
| NGD 98-2 + CRF (ip) | 3 | 5.3 ± 1.6 | Not Significant |
| NGD 98-2 + CRF (ip) | 10 | 6.1 ± 1.9 | Not Significant |
| NGD 98-2 + CRF (ip) | 30 | 2.5 ± 1.2 | 59% |
*p<0.05 compared to Vehicle + CRF group. Data extracted from a study in rats[3]. (icv: intracerebroventricular, ip: intraperitoneal)
Table 2: Effect of Orogastrically (og) Administered NGD 98-2 on icv-CRF-Induced Fecal Pellet Output (FPO)
| Treatment Group | Dose (mg/kg) | Fecal Pellet Output (pellets/60 min) | % Inhibition |
| Vehicle + Saline (icv) | - | 0.5 ± 0.3 | - |
| Vehicle + CRF (icv) | 10 µg/kg | 6.8 ± 1.8 | - |
| NGD 98-2 + CRF (icv) | 3 | Not specified | - |
| NGD 98-2 + CRF (icv) | 10 | Not specified | - |
| NGD 98-2 + CRF (icv) | 30 | Not specified | 67-87% |
*The study reported an inhibitory IC50 of 15.7 mg/kg for NGD 98-2. Data extracted from a study in rats[3].
Table 3: Effect of Orogastrically (og) Administered NGD 98-2 on Water Avoidance Stress (WAS)-Induced Fecal Pellet Output (FPO)
| Treatment Group | Dose (mg/kg) | Fecal Pellet Output (pellets/60 min) | % Reduction |
| Home Cage (No Stress) | - | 1.4 ± 0.6 | - |
| WAS + Vehicle | - | 8.8 ± 0.6 | - |
| WAS + NGD 98-2 | 3 | 5.5 ± 0.8 | 37.5% |
| WAS + NGD 98-2 | 10 | 5.5 ± 0.9 | 37.5% |
| WAS + NGD 98-2 | 30 | 6.8 ± 0.4* | 22.7% |
*p<0.05 compared to WAS + Vehicle group. Data extracted from a study in rats[3].
Signaling Pathway
The mechanism of action of NGD 98-2 involves the blockade of the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by CRF. This is particularly relevant in the context of stress, where elevated CRF levels lead to increased colonic motility.
Caption: Signaling pathway of NGD 98-2 in blocking stress-induced colonic hypermotility.
Experimental Protocols
The following are detailed protocols for assessing the effect of NGD 98-2 on colonic motor function in rats.
Protocol 1: Effect of NGD 98-2 on CRF-Induced Colonic Motor Function
Objective: To determine the efficacy of NGD 98-2 in inhibiting the stimulatory effect of exogenously administered CRF on colonic motor function.
Materials:
-
Male Sprague-Dawley rats with chronic intracerebroventricular (icv) or intraperitoneal (ip) cannulas
-
This compound
-
Corticotropin-releasing factor (CRF)
-
Vehicle (e.g., 0.5% methylcellulose in distilled water with 0.1% triacetin for oral administration; saline for subcutaneous injection)
-
Standard rat cages with a clean paper-lined bottom
Procedure:
-
Animal Acclimation: House rats individually and allow them to acclimate to the experimental conditions for at least 30 minutes before any intervention.
-
NGD 98-2 Administration:
-
Oral (og): Prepare a suspension of NGD 98-2 in the vehicle. Administer the desired dose (e.g., 3, 10, or 30 mg/kg) via oral gavage 180 minutes before CRF injection.[1][3]
-
Subcutaneous (sc): Dissolve NGD 98-2 in saline. Inject the desired dose (e.g., 3, 10, or 30 mg/kg) subcutaneously 60 minutes before CRF injection.[3]
-
-
CRF Administration:
-
Intracerebroventricular (icv): Inject CRF (e.g., 10 µg/kg) through the icv cannula.
-
Intraperitoneal (ip): Inject CRF (e.g., 10 µg/kg) intraperitoneally.
-
-
Measurement of Fecal Pellet Output (FPO): Immediately after CRF or vehicle injection, place the rats in individual cages with clean paper lining. Count the total number of fecal pellets expelled over a 60-minute period.[3]
-
Data Analysis: Compare the mean FPO between the vehicle-treated group and the NGD 98-2-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Caption: Experimental workflow for CRF-induced colonic motor function study.
Protocol 2: Effect of NGD 98-2 on Stress-Induced Colonic Motor Function
Objective: To evaluate the ability of NGD 98-2 to attenuate the increase in colonic motor function induced by an acute stressor.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (as in Protocol 1)
-
Water Avoidance Stress (WAS) apparatus (a plexiglass tank with a small platform)
-
Standard rat cages with a clean paper-lined bottom
Procedure:
-
Animal Acclimation: Acclimate the rats as described in Protocol 1.
-
NGD 98-2 Administration: Administer NGD 98-2 or vehicle orogastrically at the desired doses (e.g., 3, 10, or 30 mg/kg) 180 minutes before the stress exposure.[3]
-
Water Avoidance Stress (WAS): Place each rat on the platform in the WAS apparatus, with water filling the tank up to 1 cm below the platform. Expose the rats to this stressor for a 60-minute period.[3]
-
Measurement of Fecal Pellet Output (FPO): During the 60-minute WAS session, count the total number of fecal pellets expelled by each rat.[3]
-
Control Group: A separate group of rats should remain in their home cages during the experimental period to serve as non-stressed controls.
-
Data Analysis: Compare the mean FPO between the stressed vehicle-treated group, the stressed NGD 98-2-treated groups, and the non-stressed control group using appropriate statistical analysis.
Caption: Experimental workflow for stress-induced colonic motor function study.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CRF1 receptor in the pathophysiology of stress-related colonic dysmotility. The protocols and data presented here provide a foundation for researchers to explore its therapeutic potential further. These studies demonstrate that NGD 98-2 can effectively and dose-dependently inhibit both centrally and peripherally mediated stimulation of colonic motor function in rats.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 3. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
Application Note and Protocol: Quantification of NGD 98-2 Hydrochloride in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, non-validated protocol for the quantitative analysis of NGD 98-2 hydrochloride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for research and drug development purposes.
Introduction
This compound is a high-affinity corticotropin-releasing factor receptor 1 (CRF1) antagonist, known to be orally available and brain penetrant.[1] Its role as a CRF1 antagonist makes it a compound of interest in studying stress-related disorders.[2][3] Accurate quantification of NGD 98-2 in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This application note describes a sensitive and selective LC-MS/MS method for the determination of NGD 98-2 in human plasma.
The method employs a protein precipitation extraction procedure for sample cleanup and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The principles of bioanalytical method validation as outlined by regulatory guidelines such as the ICH M10 should be followed for full validation of this method before its use in regulated studies.[4][5][6]
Signaling Pathway of NGD 98-2
NGD 98-2 acts as an antagonist at the CRF1 receptor. The following diagram illustrates the simplified signaling pathway of the CRF1 receptor and the inhibitory action of NGD 98-2.
Caption: Simplified CRF1 receptor signaling pathway and the inhibitory action of NGD 98-2.
Experimental Workflow
The overall experimental workflow for the quantification of NGD 98-2 in plasma is depicted below.
Caption: Experimental workflow for NGD 98-2 quantification in plasma.
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
NGD 98-2-d3 (or other stable isotope-labeled) internal standard (IS)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation and Conditions
This method was developed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. The following are representative conditions.
LC System
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS System
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Experimental Protocols
Preparation of Stock and Working Solutions
-
NGD 98-2 Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of NGD 98-2-d3 and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the NGD 98-2 stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
Preparation of Calibration Standards and Quality Control Samples
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate NGD 98-2 working solution to prepare calibration standards and QC samples at various concentrations.
-
Vortex mix for 10 seconds.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile (100 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate the expected performance of the method.
Table 1: LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) |
| NGD 98-2 | 495.2 | 382.1 | 80 | 35 | 12 |
| NGD 98-2-d3 (IS) | 498.2 | 385.1 | 80 | 35 | 12 |
| DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential |
Table 2: Calibration Curve and Linearity
| Concentration Range (ng/mL) | R² |
| 0.1 - 1000 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 0.3 | < 10 | ± 10 | < 10 | ± 10 |
| Mid | 50 | < 10 | ± 10 | < 10 | ± 10 |
| High | 800 | < 10 | ± 10 | < 10 | ± 10 |
| LLOQ: Lower Limit of Quantification |
Table 4: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 92.5 | 98.7 |
| High | 800 | 95.1 | 101.2 |
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. For application in regulated studies, the method must undergo a full validation according to the current international guidelines to demonstrate its reliability and robustness.
References
- 1. This compound | NGD98-2 HCl | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of NGD 98-2 Hydrochloride for Injection
Welcome to the technical support center for NGD 98-2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for parenteral applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Understanding this compound
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key mediator of the body's stress response. Its therapeutic potential is significant, but its low aqueous solubility presents a challenge for the development of injectable formulations.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 435.87 g/mol | |
| Formula | C₁₉H₂₄F₃N₃O₃·HCl | |
| Water Solubility | Soluble to 5 mM with gentle warming; <1 mg/mL.[1] | |
| DMSO Solubility | Soluble to 100 mM; <43.59 mg/mL.[1] | |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended.[2] |
Troubleshooting Common Solubility Issues
This section addresses common problems encountered when preparing injectable solutions of this compound.
Problem 1: The compound does not dissolve completely in aqueous solutions.
-
Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Attempt to dissolve the compound in a larger volume of the aqueous vehicle to ensure the concentration is below its solubility limit of approximately 5 mM.
-
Gentle Warming: As indicated, gentle warming can aid dissolution. Use a water bath set to a temperature that does not exceed 40°C to avoid potential degradation.
-
Sonication: Utilize a sonicator bath to provide mechanical energy to break down particle agglomerates and enhance dissolution.
-
pH Adjustment: Since NGD 98-2 is a hydrochloride salt of a weakly basic compound, its solubility is pH-dependent. Lowering the pH of the aqueous vehicle can increase solubility. Experiment with pharmaceutically acceptable buffers to find the optimal pH.
-
Problem 2: The compound precipitates out of solution after initial dissolution.
-
Possible Cause:
-
Change in Temperature: A decrease in temperature after warming to dissolve the compound can lead to supersaturation and subsequent precipitation.
-
pH Shift: Addition of other formulation components could alter the pH, causing the compound to precipitate.
-
Common Ion Effect: In the presence of other chloride-containing excipients, the solubility of the hydrochloride salt may be reduced.
-
-
Troubleshooting Steps:
-
Maintain Temperature: Ensure the solution is maintained at a constant temperature throughout the formulation process and during short-term storage.
-
Buffer the Formulation: Use a suitable buffer system to maintain a constant pH where this compound exhibits maximum solubility.
-
Evaluate Excipients: Carefully consider the impact of all excipients on the solubility of the active pharmaceutical ingredient (API).
-
Problem 3: The prepared solution is cloudy or hazy.
-
Possible Cause:
-
Incomplete Dissolution: Micro- or nanoparticles may still be suspended in the solution.
-
Contamination: Particulate matter from the solvent or the container may be present.
-
Formation of Insoluble Complexes: Interaction with other formulation components could lead to the formation of insoluble species.
-
-
Troubleshooting Steps:
-
Extend Dissolution Time: Allow more time for the compound to dissolve, potentially with continued stirring or sonication.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or contaminants.[3]
-
Re-evaluate Formulation Components: Investigate potential interactions between this compound and other excipients.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NGD 98-2?
NGD 98-2 is a high-affinity antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). By blocking this receptor, it inhibits the signaling cascade initiated by corticotropin-releasing hormone (CRH), which is a key regulator of the stress response.[4][5]
Q2: What are the most promising strategies for improving the solubility of this compound for injection?
Several strategies can be employed to enhance the aqueous solubility of this compound for parenteral administration. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Optimizing the pH of the formulation to a range where the compound is most soluble.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within the cyclodextrin cavity.
-
Use of Surfactants: Forming micelles that can solubilize the drug.
Q3: Are there any known stability issues with this compound solutions?
Solutions of hydrochloride salts can be susceptible to degradation over time, and this stability is often dependent on pH and temperature. It is generally recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, it should be at a low temperature (e.g., 2-8°C).[3]
Experimental Protocols
Protocol 1: Standard Solubility Determination (Shake-Flask Method)
This protocol outlines the industry-standard shake-flask method to determine the equilibrium solubility of this compound in a given solvent system.[6][7]
Materials:
-
This compound powder
-
Selected solvent system (e.g., water, buffer of specific pH, co-solvent mixture)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be visible.
-
Add a known volume of the desired solvent system to the vial.
-
Seal the vial tightly and place it on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of NGD 98-2 in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility of this compound in the chosen solvent system.
Protocol 2: Improving Solubility using Co-solvents
This protocol describes a general method for preparing an injectable formulation of this compound using a co-solvent system.
Materials:
-
This compound
-
Co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400)
-
Water for Injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Determine the desired final concentration of this compound in the injection.
-
Based on pre-formulation solubility studies, select a suitable co-solvent or a blend of co-solvents.
-
In a sterile beaker, add the required volume of the co-solvent(s).
-
While stirring, slowly add the weighed amount of this compound to the co-solvent(s) and stir until completely dissolved.
-
Gradually add Water for Injection (WFI) to the solution while continuing to stir.
-
Once all the WFI has been added, continue stirring for a set period to ensure a homogenous solution.
-
Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
Protocol 3: Improving Solubility using Cyclodextrins
This protocol provides a general procedure for enhancing the solubility of this compound through complexation with cyclodextrins.
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Water for Injection (WFI)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Determine the desired final concentration of this compound.
-
Calculate the required amount of cyclodextrin based on the desired molar ratio (e.g., 1:1, 1:2 drug:cyclodextrin).
-
In a sterile beaker, dissolve the calculated amount of cyclodextrin in Water for Injection (WFI) with stirring.
-
Once the cyclodextrin is fully dissolved, slowly add the weighed amount of this compound to the solution while stirring.
-
Continue stirring until the this compound is completely dissolved, which may take several hours.
-
Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
Protocol 4: Improving Solubility using Surfactants
This protocol outlines a general method for preparing an injectable formulation of this compound using a surfactant.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80, Cremophor® EL)
-
Water for Injection (WFI)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Determine the desired final concentration of this compound.
-
Select a suitable surfactant and determine the appropriate concentration (typically above its critical micelle concentration - CMC).
-
In a sterile beaker, dissolve the surfactant in Water for Injection (WFI) with gentle stirring.
-
Slowly add the weighed amount of this compound to the surfactant solution while continuing to stir.
-
Continue stirring until the drug is completely solubilized.
-
Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| Water | ~2.18 mg/mL (5 mM) | Not Specified (with gentle warming) | |
| Water | <1 mg/mL | Not Specified | [1] |
| DMSO | ~43.59 mg/mL (100 mM) | Not Specified | |
| DMSO | <43.59 mg/mL | Not Specified | [1] |
Visualizations
CRF1 Receptor Signaling Pathway
NGD 98-2 acts as an antagonist at the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by CRH. This pathway is crucial in the physiological response to stress.
Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of NGD 98-2.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for researchers to follow when aiming to improve the solubility of this compound.
Caption: A logical workflow for improving the solubility of this compound for injection.
References
- 1. mybiosource.com [mybiosource.com]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
NGD 98-2 hydrochloride stability and storage conditions
This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with NGD 98-2 hydrochloride. The following sections address common questions and potential issues related to the stability and storage of this compound to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, desiccated at room temperature.[1] Before opening the vial, it is advisable to allow it to equilibrate to room temperature to prevent moisture condensation. For long-term storage, adherence to the supplier's recommendation is crucial.
Q2: How should I store stock solutions of this compound?
A2: Once dissolved, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage (up to six months), it is recommended to store aliquots at -80°C.[2] To protect from potential degradation, use amber or foil-wrapped vials to shield the solution from light.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then perform serial dilutions into the aqueous medium. Pay close attention to the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
Q4: My experimental results are inconsistent. Could it be related to the stability of this compound?
A4: Inconsistent results can indeed be a consequence of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, and exposure to light can lead to a decrease in the effective concentration of the active compound. It is also crucial to ensure the compound is fully dissolved in your experimental medium, as precipitation can lead to inaccurate dosing.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, molecules with similar structures, such as a pyrazine core, may be susceptible to hydrolysis, oxidation, and photolysis. The presence of methoxy groups on the phenyl ring and the pyrazine ring could be susceptible to cleavage under harsh acidic or basic conditions. The amine linkage could also be a site for oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Inhibitory Activity | Compound degradation in stock solution. | Prepare a fresh stock solution from solid material. Verify the purity of the new stock solution using HPLC if possible. |
| Instability in aqueous experimental buffer. | Prepare fresh dilutions in buffer immediately before each experiment. Minimize the time the compound spends in aqueous solution. | |
| Precipitation in Cell Culture Media | Low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%). Prepare intermediate dilutions in a suitable buffer before adding to the final media. |
| Inconsistent IC50 Values | Inaccurate concentration of working solutions. | Verify calculations and ensure pipettes are calibrated. Visually inspect for any precipitation before use. |
| Degradation during the experiment. | Protect experimental plates from light. If the experiment is lengthy, consider the stability of the compound under the specific assay conditions (e.g., temperature, pH). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | < 43.59 mg/mL | MyBioSource |
| Water | < 1 mg/mL (slightly soluble or insoluble) | MyBioSource |
Table 2: Recommended Storage Conditions Summary
| Form | Condition | Duration | Key Considerations |
| Solid | Desiccate at Room Temperature | Long-term | Protect from moisture. |
| Stock Solution (in DMSO) | -20°C | Short-term (up to 1 month) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -80°C | Long-term (up to 6 months) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used cautiously if necessary, but be mindful of potential thermal degradation.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protecting (e.g., amber) vials.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol: General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under stress conditions.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50% acetonitrile/water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photostability: Expose the solution to a calibrated light source (e.g., Xenon lamp).
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples.
-
Analysis: Analyze the samples by a stability-indicating method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and detect any degradation products.
Visualizations
Caption: Workflow for this compound Handling.
Caption: Factors Influencing NGD 98-2 HCl Stability.
References
Potential off-target effects of NGD 98-2 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NGD 98-2 hydrochloride. The information is designed to help address specific issues that may be encountered during experiments.
On-Target Potency of NGD 98-2
NGD 98-2 is a high-affinity and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] Its primary mechanism of action is the inhibition of CRF-mediated signaling.
| Parameter | Value | Species | Reference |
| Ki | 1.0 nM | Human | |
| Ki | 9.8 nM | Rat |
Potential Off-Target Effects of this compound
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using this compound. Could this be due to off-target effects?
A1: While off-target effects are a possibility with any small molecule, the available literature suggests NGD 98-2 is highly selective for the CRF1 receptor. Before suspecting off-target effects, it is crucial to rule out other common experimental variables:
-
Compound Solubility: this compound has specific solubility properties. Ensure that the compound is fully dissolved in your vehicle and that the final concentration in your assay does not exceed its solubility limit, which could lead to precipitation and inaccurate dosing.
-
Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects. Always include a vehicle-only control group in your experiments to account for this.
-
Assay Conditions: Variations in pH, temperature, or incubation times can significantly impact experimental outcomes. Ensure that your assay conditions are optimized and consistent across all experiments.
-
Cell Line/Animal Model Variability: The expression levels of the CRF1 receptor can vary between cell lines and animal strains. It is advisable to confirm CRF1 expression in your experimental system.
Q2: I am observing an unexpected phenotype in my experiment that does not seem to be related to CRF1 antagonism. How can I investigate potential off-target effects?
A2: If you have ruled out other experimental variables and still suspect an off-target effect, you can take the following steps:
-
Use a Structurally Different CRF1 Antagonist: One of the most effective ways to confirm that an observed effect is due to CRF1 antagonism is to replicate the experiment with a structurally unrelated CRF1 antagonist. If the same phenotype is observed with a different CRF1 antagonist, it is more likely to be an on-target effect.
-
Dose-Response Curve: Generate a full dose-response curve for the observed effect. On-target effects will typically show a sigmoidal dose-response relationship consistent with the known potency of NGD 98-2 at the CRF1 receptor. Off-target effects may occur at much higher concentrations.
-
Counter-Screening: If you have a hypothesis about a potential off-target, you can perform a specific counter-screen. For example, if you suspect activity at another G-protein coupled receptor (GPCR), you can test NGD 98-2 in a binding or functional assay for that specific receptor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Lower than expected potency in a cell-based assay. | 1. Low CRF1 receptor expression in the cell line. 2. Compound degradation. 3. Suboptimal assay conditions. | 1. Verify CRF1 receptor expression using qPCR or western blot. 2. Prepare fresh stock solutions of this compound. 3. Optimize assay parameters such as incubation time and cell density. |
| Inconsistent results in animal studies. | 1. Poor oral bioavailability in the specific animal model. 2. Rapid metabolism of the compound. 3. Issues with the formulation and administration. | 1. Consider alternative routes of administration (e.g., subcutaneous). 2. Conduct pharmacokinetic studies to determine the compound's half-life in your model. 3. Ensure proper formulation and accurate dosing. |
| Observed effect is not blocked by a known CRF peptide agonist. | 1. The effect may be independent of the CRF1 receptor. 2. The concentration of the agonist is too high. | 1. This could indicate an off-target effect. Investigate using the steps outlined in FAQ Q2. 2. Perform a dose-response experiment with the CRF agonist to ensure you are using an appropriate concentration. |
Experimental Protocols
Radioligand Binding Assay for CRF1 Receptor
This protocol is a generalized procedure based on standard industry practices for determining the binding affinity of a compound to the CRF1 receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human CRF1 receptor (e.g., IMR-32 cells).
-
Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a radiolabeled CRF1 ligand (e.g., [¹²⁵I]-Sauvagine), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a non-radiolabeled CRF1 antagonist.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
References
Technical Support Center: NGD 98-2 Hydrochloride Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NGD 98-2 hydrochloride in behavioral experiments.
Clarification of Mechanism of Action
It is a common misconception that this compound is an N-type calcium channel blocker. This compound is a high-affinity corticotropin-releasing factor receptor 1 (CRF1) antagonist. This distinction is critical for the design and interpretation of behavioral experiments, as its effects are mediated through the modulation of the stress axis, not direct calcium channel inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected anxiolytic effect of NGD 98-2 in my behavioral assay. What could be the issue?
A1: Several factors could contribute to a lack of anxiolytic effect. Consider the following:
-
Incorrect Behavioral Paradigm: NGD 98-2, as a CRF1 antagonist, is most effective in paradigms where anxiety-like behavior is induced by stress. Its effects may be less pronounced in non-stressful contexts.
-
Dosage and Administration: Ensure the dosage is within the effective range reported in the literature (e.g., 10-30 mg/kg for oral administration in rats) and that the administration route (oral gavage, subcutaneous injection) and timing are appropriate for the specific behavioral test.[1][2]
-
Bioavailability: While NGD 98-2 is orally bioavailable, factors such as vehicle formulation and animal strain can influence its absorption and brain penetrance.[2]
-
Animal Stress Levels: High baseline stress levels in your animals can mask the anxiolytic effects of the compound. Ensure proper habituation to the testing environment and handling procedures.
Q2: How should I dissolve and administer this compound?
A2: this compound has good water solubility. For oral administration (orogastric gavage), it can be dissolved in sterile water or saline. For subcutaneous injections, a sterile isotonic saline solution is a suitable vehicle. Always prepare fresh solutions and protect them from light.
Q3: What are the appropriate control groups for my NGD 98-2 behavioral experiment?
A3: To ensure the validity of your results, include the following control groups:
-
Vehicle Control: Animals administered the same vehicle used to dissolve NGD 98-2, following the same administration route and timing.
-
Positive Control (Optional but Recommended): A well-characterized anxiolytic drug (e.g., diazepam) can help validate the sensitivity of your behavioral assay.
-
Sham Injection/Procedure Control: To control for the stress of the administration procedure itself.
Q4: I am observing high variability in my behavioral data between animals treated with NGD 98-2. How can I reduce this?
A4: High variability is a common challenge in behavioral research. To mitigate this:
-
Standardize Procedures: Ensure consistent handling, injection techniques, and timing of behavioral testing for all animals.
-
Habituation: Thoroughly habituate animals to the testing room and equipment to minimize novelty-induced stress.
-
Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment groups to avoid bias.
-
Increase Sample Size: A larger number of animals per group can help to increase statistical power and reduce the impact of individual differences.
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Ki for CRF1 Receptor | < 10 nM | Rat | [2] |
| Oral Administration (og) IC50 (CRF-induced Fecal Pellet Output) | 15.7 mg/kg | Rat | [1][3] |
| Effective Oral Dose (CRF-induced locomotor activity) | 10 mg/kg | Rat | [2] |
| Effective Subcutaneous (sc) Dose (CRF-induced Fecal Pellet Output) | 30 mg/kg | Rat | [1] |
Key Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Effects
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Animal Preparation: Handle animals for several days prior to testing to reduce stress. On the testing day, allow animals to acclimate to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer NGD 98-2 (e.g., 10-30 mg/kg, p.o.) or vehicle 60-180 minutes before the test.
-
Testing: Place the animal in the center of the maze facing an open arm and allow it to explore for 5 minutes. Record the session with a video camera.
-
Data Analysis: Key parameters to measure are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Open Field Test (OFT) for Locomotor Activity and Anxiety
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's tendency to remain near the walls of the arena (thigmotaxis) versus exploring the center.
Methodology:
-
Apparatus: A square arena with high walls.
-
Animal Preparation: Similar to the EPM, habituate animals to the testing environment.
-
Drug Administration: Administer NGD 98-2 or vehicle prior to the test.
-
Testing: Place the animal in the center of the open field and allow it to explore for a set period (e.g., 10-30 minutes).
-
Data Analysis: Measure total distance traveled (locomotor activity), time spent in the center of the arena, and the number of entries into the center zone. A lack of change in total distance traveled with an increase in center time suggests a specific anxiolytic effect.
Visualizations
Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of NGD 98-2.
Caption: General workflow for a behavioral experiment using this compound.
References
Optimizing NGD 98-2 hydrochloride dosage for maximal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NGD 98-2 hydrochloride in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize the use of this compound for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a high-affinity, orally available, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] It exerts its effects by binding to the CRF1 receptor and blocking the downstream signaling initiated by its endogenous ligand, corticotropin-releasing factor (CRF).
Q2: What are the recommended storage and solubility conditions for this compound?
For optimal stability, this compound should be stored desiccated at room temperature. The compound is soluble in DMSO up to 100 mM and in water up to 5 mM with gentle warming.[2]
Q3: What are the recommended starting doses for in vivo experiments?
In published preclinical studies in rats, this compound has been administered orally (og) and subcutaneously (sc) at doses ranging from 3 to 30 mg/kg.[3] The optimal dose will depend on the specific animal model, route of administration, and the experimental endpoint. A dose-response study is recommended to determine the most effective dose for your specific application.
Q4: In which cell lines can I test the in vitro efficacy of this compound?
The in vitro efficacy of this compound can be assessed in cell lines that endogenously express the CRF1 receptor or have been engineered to express it. Commonly used cell lines for studying CRF1 receptor antagonists include human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably transfected with the human CRF1 receptor.[4]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and In Vivo Potency
| Parameter | Value | Species | Notes |
| Ki | 1 nM | Human/Rat | High affinity for the CRF1 receptor.[1] |
| Inhibitory IC50 (in vivo) | 15.7 mg/kg | Rat | Orogastric administration, measured as the reduction of CRF-induced fecal pellet output.[3] |
Table 2: Hypothetical In Vitro Functional Potency
| Cell Line | Assay Type | IC50 (nM) | Notes |
| CHO-CRF1 | cAMP Accumulation | 6.8 | This is a hypothetical value based on the known high affinity of NGD 98-2 and typical potencies of other CRF1 antagonists. A functional cAMP assay is recommended to determine the precise IC50 in your experimental system. |
Experimental Protocols
Protocol 1: In Vitro CRF-stimulated cAMP Accumulation Assay
This protocol describes a method to determine the antagonist potency of this compound by measuring its ability to inhibit CRF-stimulated cAMP production in CHO cells stably expressing the human CRF1 receptor.
-
Cell Seeding: Plate CHO-CRF1 cells in a 96-well plate at a density of 20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in assay buffer to obtain a range of concentrations (e.g., 1 nM to 10 µM).
-
Antagonist Incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for 20 minutes.
-
Agonist Stimulation: Add a fixed concentration of CRF (typically the EC80, the concentration that elicits 80% of the maximal response) to the wells and incubate for 15 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for CRF1 Receptor
This protocol provides a method to determine the binding affinity (Ki) of this compound for the CRF1 receptor using a competitive binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the CRF1 receptor (e.g., CHO-CRF1).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CRF1 receptor ligand (e.g., [125I]-Sauvagine), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Radioactivity Measurement: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
References
- 1. This compound | NGD98-2 HCl | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 4. guidetopharmacology.org [guidetopharmacology.org]
Technical Support Center: NGD 98-2 Hydrochloride In Vivo Vehicle Selection
This technical support center provides guidance for researchers and scientists on the appropriate vehicle selection for in vivo studies involving NGD 98-2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for vehicle selection?
A1: this compound is a high-affinity corticotropin-releasing factor receptor 1 (CRF1) antagonist.[1] Key properties influencing vehicle choice include its solubility. It is soluble up to 100 mM in DMSO and, with gentle warming, up to 5 mM in water. Some sources report it as insoluble or slightly soluble in water, suggesting that achieving the 5 mM concentration may require specific conditions.[2][3][4] Its molecular weight is 435.87 g/mol . Being a hydrochloride salt generally improves aqueous solubility compared to the free base.[5]
Q2: What are suitable starting vehicles for the oral administration of this compound?
A2: Given that this compound is orally available, several options can be considered.[1][6] For solution formulations, if the required concentration is low, water or an aqueous buffer may be sufficient, potentially with gentle warming to aid dissolution. For higher concentrations or to ensure stability, co-solvent systems like a small percentage of DMSO in saline can be used.[7] For suspension formulations, aqueous vehicles containing suspending agents such as 0.5% w/v carboxymethyl cellulose (CMC) or methyl cellulose (MC) are common and generally well-tolerated in animal studies.[8][9]
Q3: What vehicles are recommended for intravenous (IV) administration of this compound?
A3: For intravenous administration, the formulation must be a clear, sterile solution. Given the solubility of this compound, a solution can be prepared in DMSO and then diluted with a sterile aqueous vehicle like saline (0.9% NaCl) or phosphate-buffered saline (PBS).[10] It is crucial to ensure the final concentration of DMSO is low (typically under 5-10%) to avoid toxicity.[7][11] The maximum bolus injection volume for IV administration in mice and rats is typically 5 ml/kg.[11]
Q4: Are there any known toxicities associated with common vehicles?
A4: Yes, vehicles are not always inert and can have their own biological effects.[12] High concentrations of DMSO can cause local irritation and systemic toxicity.[10] Polyethylene glycol (PEG) 400 and propylene glycol (PG) have been shown to cause neuromotor toxicity at higher doses in mice.[7][13] Oil-based vehicles like corn oil are not suitable for intravenous administration.[10][11] It is essential to run a vehicle-only control group in your in vivo experiments to account for any potential effects of the vehicle itself.[12]
Troubleshooting Guide
Issue 1: The compound precipitates out of the formulation upon storage or dilution.
-
Possible Cause: The concentration of this compound exceeds its thermodynamic solubility in the chosen vehicle or upon dilution into an aqueous environment.
-
Troubleshooting Steps:
-
Reduce Concentration: Consider lowering the compound's concentration if experimentally feasible.
-
Use a Co-solvent: For aqueous formulations, adding a small amount of a water-miscible co-solvent like DMSO or PEG 400 can improve solubility.[14]
-
pH Adjustment: Since NGD 98-2 is a hydrochloride salt, its solubility is likely pH-dependent. Ensure the pH of your aqueous vehicle is in a range that favors the soluble, ionized form. Buffering the formulation may be necessary.[15]
-
Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, preparing a homogenous suspension using micronized compound and a suspending agent like carboxymethyl cellulose (CMC) is a viable alternative for oral administration.[15]
-
Issue 2: Inconsistent results are observed in animal studies.
-
Possible Cause: Lack of formulation homogeneity or in vivo precipitation.
-
Troubleshooting Steps:
-
Ensure Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration to guarantee consistent dosing.[15] For solutions, confirm that the compound is fully dissolved.
-
Assess In Vivo Precipitation: The formulation might be stable in vitro but could precipitate in the gastrointestinal tract upon dilution with physiological fluids. This can lead to variable absorption.[15] Consider formulations that are more robust to dilution.
-
Standardize Procedures: Factors like the presence or absence of food can significantly impact the absorption of some drugs.[15] Standardize the feeding schedule for the animals in your study.
-
Issue 3: Toxicity or adverse effects are observed in the vehicle control group.
-
Possible Cause: The chosen vehicle or an excipient within it is causing an adverse reaction in the animal model.
-
Troubleshooting Steps:
-
Review Vehicle Toxicity: Consult literature on the potential toxicity of the chosen vehicle in your specific animal model and for your route of administration.[7][16]
-
Reduce Excipient Concentration: If using co-solvents like DMSO or surfactants, try to reduce their concentration to the minimum required for solubilization.
-
Conduct a Pilot Tolerability Study: Before beginning the main experiment, administer the vehicle alone to a small group of animals to screen for any adverse effects such as changes in weight, behavior, or signs of irritation.[12]
-
Select an Alternative Vehicle: If toxicity is confirmed, select a more inert vehicle. For example, if a PEG 400-based formulation is causing issues, a suspension in 0.5% CMC might be better tolerated for oral studies.[8][9]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble to 100 mM | |
| Water | Soluble to 5 mM with gentle warming | |
| Water | <1 mg/mL (slightly soluble or insoluble) | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution with Co-solvent (for IV or PO administration)
-
Objective: To prepare a clear solution of this compound using a co-solvent system.
-
Methodology:
-
Weigh the required amount of this compound based on the desired final concentration and volume.
-
Dissolve the compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).
-
Once fully dissolved, slowly add sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the final volume while vortexing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
For IV administration, ensure the final solution is sterile by filtering it through a 0.22 µm syringe filter.
-
Protocol 2: Preparation of a Suspension (for PO administration)
-
Objective: To prepare a uniform suspension of this compound for oral gavage.
-
Methodology:
-
Vehicle Preparation: Prepare the vehicle by slowly adding 0.5% (w/v) carboxymethyl cellulose (CMC) to water while stirring. Allow it to hydrate fully to form a viscous, uniform solution. A wetting agent like 0.1% Polysorbate 80 (Tween® 80) can also be included to improve particle dispersion.[8]
-
Compound Preparation: If possible, use the micronized form of this compound to improve suspension stability and dissolution rate.[14][15]
-
Suspension Formulation: Create a paste by adding a small amount of the vehicle to the weighed this compound powder and triturating.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to ensure a uniform dispersion.
-
Store the suspension under appropriate conditions and always re-homogenize (e.g., by vortexing) immediately before each administration.
-
Visualizations
Caption: Workflow for selecting an in vivo vehicle for this compound.
Caption: Simplified CRF1 receptor signaling pathway blocked by NGD 98-2.
References
- 1. This compound | NGD98-2 HCl | Tocris Bioscience [tocris.com]
- 2. mybiosource.com [mybiosource.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound hz-5552B - 沪震生物官方商城-沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]
- 5. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Interpreting unexpected results with NGD 98-2 hydrochloride
Welcome to the technical support center for NGD 98-2 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, orally available, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Its primary mechanism of action is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby inhibiting the downstream signaling cascade associated with stress responses. This includes the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in preclinical research to investigate the role of the CRF1 receptor in various physiological and pathological processes. Common applications include studying its effects on anxiety, depression, stress-induced alterations in visceral sensitivity, and other stress-related disorders.[1][2][3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro studies, this compound can be dissolved in DMSO. For in vivo studies in rats, a common vehicle for oral gavage is a suspension in 0.5% methylcellulose in distilled water with 0.1% triacetin. It is recommended to store the solid compound at -20°C.
Q4: Has this compound been reported to have off-target effects?
A4: While NGD 98-2 is characterized as a highly selective CRF1 receptor antagonist, comprehensive public data on its off-target activity is limited. As with any small molecule inhibitor, the possibility of off-target effects should be considered. Researchers can investigate potential off-target effects through broad panel screening against a range of receptors and kinases. One study noted that other CRF1 receptor antagonists also exhibited inhibitory effects on Chikungunya virus (CHIKV) infection, suggesting potential off-target activities for this class of compounds.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
In Vivo Experiments
Issue 1: Lack of Efficacy in Behavioral Models
-
Question: I am not observing the expected anxiolytic or anti-stress effects of this compound in my rodent behavioral model. What could be the reason?
-
Answer:
-
Inappropriate Dosage: The effective dose can vary between different behavioral paradigms. Dosages of 3, 10, and 30 mg/kg (orally) have been shown to be effective in blocking CRF-induced responses in rats.[3] Consider performing a dose-response study to determine the optimal dose for your specific model.
-
Timing of Administration: The timing of drug administration relative to the behavioral test is crucial. For oral administration in rats, a pre-treatment time of 180 minutes has been used to observe effects on CRF-induced locomotor activity.
-
Vehicle and Formulation: Ensure proper preparation of the dosing solution. For oral gavage, NGD 98-2 can be sonicated and suspended in 0.5% methylcellulose with 0.1% triacetin. Inconsistent suspension can lead to inaccurate dosing.
-
Animal Strain and Stress Level: The background stress level of the animals can influence the outcome. CRF1 receptor antagonists often show more robust effects in stressed animals compared to non-stressed animals.[2]
-
Metabolism and Bioavailability: While NGD 98-2 is orally bioavailable, individual differences in metabolism could affect its efficacy.
-
Issue 2: Unexpected Sedative Effects
-
Question: I am observing sedative-like effects (e.g., decreased locomotor activity) at higher doses of this compound, which is confounding my behavioral results. How can I address this?
-
Answer:
-
Dose-Response Curve: This is likely a dose-dependent effect. It is essential to establish a full dose-response curve to identify a therapeutic window where the compound exhibits its desired pharmacological effect without causing sedation.
-
Control Groups: Include a control group treated with this compound in the absence of a stressor to assess its baseline effects on locomotor activity.
-
Alternative Behavioral Paradigms: Consider using behavioral tests that are less dependent on locomotor activity to assess anxiety-like behavior.
-
In Vitro / Cell-Based Assays
Issue 3: Inconsistent Results in cAMP Assays
-
Question: I am getting variable results in my cAMP assay when testing the antagonist activity of this compound. What are the potential causes?
-
Answer:
-
Cell Health and Passage Number: Ensure your cells (e.g., HEK293 or CHO cells expressing CRF1) are healthy and within a low passage number. High passage numbers can lead to changes in receptor expression and signaling.
-
Agonist Concentration: Use a submaximal concentration (EC80) of the CRF agonist. If the agonist concentration is too high, it may overcome the competitive antagonism of NGD 98-2.
-
Incubation Times: Optimize the pre-incubation time with this compound before adding the agonist to allow for receptor binding equilibrium. Also, ensure the agonist stimulation time is appropriate to capture the peak cAMP response.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%).
-
Reagent Quality: Verify the quality and stability of your cAMP assay reagents and the CRF agonist.
-
Issue 4: Discrepancy Between Binding Affinity (Ki) and Functional Potency (IC50)
-
Question: The IC50 value of this compound from my functional assay is significantly different from its reported Ki value. Why might this be the case?
-
Answer:
-
Assay Conditions: Differences in assay conditions (e.g., temperature, buffer composition, incubation time) between the binding and functional assays can contribute to this discrepancy.
-
"Insurmountable" Antagonism: Some non-peptide CRF1 antagonists can display insurmountable or non-competitive behavior in functional assays, which can lead to a rightward and downward shift of the agonist dose-response curve.[4] This can result in an IC50 value that is not directly comparable to the Ki from a competitive binding assay.
-
Receptor Reserve: The level of receptor expression in your cell line can influence the relationship between Ki and IC50. High receptor expression can lead to a rightward shift in the IC50 value.
-
G-protein Coupling Efficiency: The specific G-protein coupling in your cell system can affect the functional potency of the antagonist.
-
Data Summary
Table 1: In Vivo Efficacy of this compound in Rats
| Experimental Model | Administration Route | Dose Range (mg/kg) | Key Findings | Reference |
| CRF-induced Locomotor Activity | Oral Gavage | 10, 30 | Significantly antagonized CRF-induced locomotor activity. | [2] |
| Restraint Stress-induced ACTH Increase | Oral Gavage | 10, 30 | Dose-dependently reduced restraint stress-induced ACTH increases. | [2] |
| CRF-induced Fecal Pellet Output | Oral Gavage | 3, 10, 30 | Reduced CRF-induced fecal pellet output with an IC50 of 15.7 mg/kg. | [3] |
| Water Avoidance Stress-induced Fecal Pellet Output | Oral Gavage | 30 | Decreased WAS-induced fecal pellet output by 23-53%. | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Formulation and Administration in Rats
Objective: To prepare and administer this compound to rats via oral gavage for in vivo studies.
Materials:
-
This compound
-
Methylcellulose (0.5%)
-
Distilled water
-
Triacetin
-
Sonicator
-
Magnetic stir plate and stir bar
-
Oral gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
A day before the experiment, prepare the vehicle by dissolving 0.5% methylcellulose in distilled water with 0.1% triacetin.
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
Suspend the this compound powder in the prepared vehicle.
-
Sonicate the suspension to ensure a fine and uniform particle size.
-
Place the suspension on a magnetic stir plate overnight to maintain a homogenous suspension.
-
On the day of the experiment, stir the suspension well before drawing it into the dosing syringe.
-
Administer the suspension to the rats using an appropriate oral gavage needle. The volume should be calculated based on the animal's body weight.
-
For studies investigating the blockade of CRF-induced effects, administer this compound 180 minutes before the intracerebroventricular (icv) injection of CRF.
Protocol 2: cAMP Functional Assay for CRF1 Receptor Antagonism
Objective: To determine the potency of this compound in blocking CRF-induced cAMP production in cells expressing the CRF1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human or rat CRF1 receptor
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
CRF peptide (or other CRF1 agonist) stock solution
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
96- or 384-well white opaque plates
Procedure:
-
Cell Plating: Seed the CRF1-expressing cells into the assay plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the CRF agonist at a concentration that will yield a final EC80 concentration in the assay.
-
Antagonist Pre-incubation: Remove the cell culture medium and add the diluted this compound to the wells. Include a vehicle control (DMSO at the same final concentration). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the CRF agonist to all wells (except for the basal control wells) and incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C. It is recommended to include a phosphodiesterase inhibitor in the stimulation buffer to prevent cAMP degradation.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: CRF1 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
Minimizing toxicity of NGD 98-2 hydrochloride in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with NGD 98-2 hydrochloride in long-term studies. The information is presented in a question-and-answer format, including troubleshooting guides, illustrative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, orally bioavailable, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] Its primary mechanism of action is to block the binding of corticotropin-releasing factor (CRF) to CRF1, thereby attenuating the physiological responses to stress mediated by the hypothalamic-pituitary-adrenal (HPA) axis.
Q2: What are the potential on-target and off-target toxicities of this compound in long-term studies?
A2: While specific long-term toxicity data for this compound is not extensively published, potential toxicities can be inferred from its mechanism of action and the known effects of CRF1 receptor antagonists. On-target effects could involve modulation of the HPA axis, potentially leading to adrenal or pituitary changes with chronic administration. Off-target toxicities would need to be determined through comprehensive preclinical safety studies.
Q3: What are the common adverse effects observed with CRF1 receptor antagonists as a class?
A3: Common side effects reported for CRF1 receptor antagonists in clinical and preclinical studies include fatigue, headache, dizziness, joint pain, reduced appetite, and various gastrointestinal symptoms such as abdominal pain and nausea.
Q4: How can I proactively monitor for potential toxicity during a long-term study with this compound?
A4: A robust monitoring plan is crucial. This should include regular clinical observations (body weight, food/water consumption, behavioral changes), periodic hematology and clinical chemistry analysis, and scheduled histopathological examinations of key organs. Implementing a tiered approach to toxicity screening, starting with in vitro assays before progressing to in vivo studies, can also help identify potential liabilities early.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Food Intake in a Cohort Receiving this compound
-
Possible Cause 1: Systemic Toxicity: The compound may be causing systemic toxicity, leading to malaise and reduced appetite.
-
Troubleshooting Steps:
-
Immediately perform a detailed clinical examination of the affected animals.
-
Review the dose levels. Consider reducing the dose in subsequent cohorts.
-
Collect blood samples for immediate hematology and clinical chemistry analysis to assess organ function.
-
If possible, conduct an interim necropsy on a subset of animals to identify any gross pathological changes.
-
-
-
Possible Cause 2: Formulation or Dosing Error: Incorrect formulation or dosing can lead to acute toxicity.
-
Troubleshooting Steps:
-
Verify the concentration and homogeneity of the dosing solution.
-
Review dosing procedures to ensure accuracy.
-
Prepare a fresh batch of the formulation and re-dose a small satellite group to confirm the effect is compound-related.
-
-
Issue 2: Observed Behavioral Changes (e.g., Lethargy, Hyperactivity) in Treated Animals
-
Possible Cause 1: Central Nervous System (CNS) Effects: As this compound is brain-penetrant, behavioral changes may be related to its CNS activity.
-
Troubleshooting Steps:
-
Conduct a functional observational battery (FOB) or similar neurobehavioral assessment to systematically characterize the changes.
-
Correlate the onset and duration of behavioral changes with the pharmacokinetic profile of the compound.
-
Consider including a positive control known to produce similar behavioral effects to validate the observational methods.
-
-
-
Possible Cause 2: Stress or Discomfort: The observed changes may be non-specific responses to stress or discomfort.
-
Troubleshooting Steps:
-
Thoroughly examine animals for any signs of pain or distress.
-
Ensure that animal handling and housing conditions are optimal and consistent across all groups.
-
Review the route of administration for potential irritation or local reactions.
-
-
Data Presentation
Illustrative Data from a Hypothetical 90-Day Rodent Toxicity Study of this compound
Table 1: Mean Body Weight (grams) and Food Consumption (grams/animal/day)
| Group | Dose (mg/kg/day) | Day 1 | Day 30 | Day 60 | Day 90 | Day 1-30 Food Consumption | Day 61-90 Food Consumption |
| Control | 0 (Vehicle) | 250 ± 10 | 350 ± 15 | 400 ± 20 | 450 ± 25 | 25 ± 2 | 22 ± 2 |
| Low Dose | 10 | 251 ± 11 | 345 ± 14 | 390 ± 18 | 440 ± 22 | 24 ± 3 | 21 ± 2 |
| Mid Dose | 30 | 249 ± 9 | 330 ± 12 | 370 ± 15 | 410 ± 18 | 22 ± 2 | 19 ± 3* |
| High Dose | 100 | 252 ± 12 | 310 ± 10 | 340 ± 12 | 370 ± 15 | 18 ± 3 | 16 ± 2** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation. This data is for illustrative purposes only and does not represent actual experimental results.
Table 2: Selected Clinical Chemistry Parameters at Day 90
| Parameter | Control (Vehicle) | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| ALT (U/L) | 45 ± 8 | 48 ± 10 | 65 ± 12 | 110 ± 25** |
| AST (U/L) | 80 ± 15 | 85 ± 18 | 105 ± 20 | 180 ± 35** |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 35 ± 8 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.3 |
*p < 0.05, **p < 0.01 compared to control. ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, BUN: Blood Urea Nitrogen. Data are presented as mean ± standard deviation. This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Long-Term (90-Day) Oral Toxicity Study in Rodents
-
Animal Model: Select a standard rodent model (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
Group Allocation: Assign animals to a control group (vehicle only) and at least three dose groups (low, mid, high) of this compound. Include a recovery group for the high dose and control groups.
-
Dosing: Administer the compound or vehicle orally once daily for 90 consecutive days.
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily.
-
Body Weight and Food Consumption: Measure and record body weights weekly and food consumption at selected intervals.
-
Clinical Pathology: Collect blood and urine samples at pre-determined time points (e.g., pre-study, day 30, and day 90) for hematology, coagulation, and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve a comprehensive list of organs and tissues for histopathological examination by a board-certified veterinary pathologist.
-
Recovery Group: Monitor the recovery groups for an additional period (e.g., 28 days) without treatment to assess the reversibility of any observed effects.
Protocol 2: In Vitro Cytotoxicity Assay Using a Human Cell Line (e.g., HepG2)
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach a suitable confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture media.
-
Treatment: Seed cells in 96-well plates and, after allowing them to attach, replace the media with the media containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Mandatory Visualizations
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of NGD 98-2.
Caption: Experimental workflow for a long-term in vivo toxicity study.
Caption: Troubleshooting logic for common toxicity issues in long-term studies.
References
NGD 98-2 hydrochloride degradation products and analysis
Disclaimer: Specific proprietary data on the degradation products and stability-indicating analytical methods for NGD 98-2 hydrochloride are not extensively available in the public domain. The following guidance is based on the chemical structure of this compound, general principles of drug degradation, and common analytical practices for small molecules. This information is intended to serve as a foundational resource for researchers to develop and validate their own specific methods.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride, this compound is susceptible to degradation under various stress conditions. Key functional groups prone to degradation include the ether linkages (methoxy and trifluoromethoxy groups) and the secondary amine. Potential degradation pathways include:
-
Hydrolysis: The ether linkages may be susceptible to cleavage under acidic or basic conditions, leading to the formation of corresponding phenols. The pyrazine ring system is generally stable to hydrolysis, but extreme conditions could potentially lead to ring opening.
-
Oxidation: The secondary amine and the electron-rich aromatic rings are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated species, or other oxidative degradation products.
-
Photodegradation: Aromatic compounds and compounds with heteroatoms can be sensitive to light, potentially leading to complex degradation pathways involving radical mechanisms.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: If the sample has been stored improperly or for an extended period, it may have degraded. Review the storage conditions (temperature, light exposure, humidity) and the age of the sample.
-
Impurities: The unexpected peaks could be impurities from the synthesis of this compound. Refer to the Certificate of Analysis (CoA) provided by the supplier for information on known impurities.[1]
-
Contamination: Contamination from solvents, glassware, or the HPLC system itself can introduce extraneous peaks. Ensure proper cleaning procedures and use high-purity solvents.
-
Mobile Phase Issues: Ghost peaks can arise from impurities in the mobile phase or from the degradation of mobile phase components. Prepare fresh mobile phase daily and ensure proper degassing.
Q3: My this compound sample is showing poor solubility. What can I do?
A3: this compound is reported to be soluble in DMSO (up to 100 mM) and in water with gentle warming (up to 5 mM).[1] If you are experiencing solubility issues, consider the following:
-
Solvent Choice: Ensure you are using an appropriate solvent. For analytical purposes, a co-solvent system (e.g., water/acetonitrile or water/methanol) may be necessary.
-
pH Adjustment: The solubility of amine-containing compounds is often pH-dependent. Adjusting the pH of your sample diluent may improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: As suggested, gentle warming can aid in dissolving this compound in aqueous solutions.[1] However, be cautious as excessive heat can promote degradation.
Troubleshooting Guide: HPLC Analysis of this compound
This guide provides troubleshooting for common issues encountered during the HPLC analysis of this compound and its potential degradation products.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Strong interaction between the basic amine of NGD 98-2 and residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column. 2. Add a competing base (e.g., triethylamine) to the mobile phase. 3. Reduce the sample concentration. 4. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of NGD 98-2. |
| Poor Peak Shape (Fronting) | 1. Sample solvent stronger than the mobile phase. 2. Column collapse due to high pH. | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Ensure the mobile phase pH is within the stable range for the column. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column regularly and replace if necessary. |
| Loss of Resolution | 1. Column contamination. 2. Column aging. 3. Incompatible mobile phase. | 1. Use a guard column and filter samples before injection. 2. Replace the column. 3. Ensure mobile phase components are miscible and the pH is appropriate for the column. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B 5-20 min: 30-80% B 20-25 min: 80% B 25-26 min: 80-30% B 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determine λmax by UV scan) |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | % Assay of NGD 98-2 | % Total Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C, 24h) | 85.2 | 14.8 | 3 |
| 0.1 M NaOH (60°C, 24h) | 90.5 | 9.5 | 2 |
| 3% H₂O₂ (RT, 24h) | 78.9 | 21.1 | 4 |
| Heat (80°C, 48h) | 95.1 | 4.9 | 1 |
| Photostability (UV/Vis) | 88.7 | 11.3 | 3 |
Note: This is hypothetical data and should be replaced with actual experimental results.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
References
Validation & Comparative
A Comparative Guide to CRF1 Receptor Antagonists: NGD 98-2 Hydrochloride vs. Antalarmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonists: NGD 98-2 hydrochloride and antalarmin. The objective of this document is to present a clear overview of their respective pharmacological profiles, supported by experimental data, to aid in research and development decisions.
Introduction to CRF1 Receptor Antagonism
The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor, a G-protein coupled receptor, plays a pivotal role in initiating these stress responses. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, CRF1 receptor antagonists have emerged as a promising therapeutic target for these conditions. This guide focuses on the comparative analysis of this compound and antalarmin, two small molecule CRF1 receptor antagonists.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and antalarmin, covering their in vitro and in vivo properties.
Table 1: In Vitro Profile
| Parameter | This compound | Antalarmin |
| Binding Affinity (Ki) | ~1 nM (human and rat CRF1)[1] | 1.0 - 9.7 nM (cell line and species dependent)[2] |
| Functional Potency (IC50) | Data not available in searched literature | ~100 nM (inhibition of CRF-induced activity in piriform cortex slices) |
| Selectivity | Highly selective for CRF1[3]. Quantitative ratio not available in searched literature. | Selective for CRF1; does not bind to CRF2 receptors[4]. |
Table 2: In Vivo Efficacy
| Parameter | This compound | Antalarmin |
| Effective Dose | 10-30 mg/kg (oral) in rats significantly antagonizes CRF-induced locomotor activity and stress-induced ACTH increase[3]. | 20 mg/kg (oral) in rhesus monkeys significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress[5][6]. |
| IC50 | 15.7 mg/kg (oral) for inhibition of icv CRF-induced fecal pellet output in rats[7]. | Data not available in a comparable model. |
Table 3: Pharmacokinetic Profile
| Parameter | This compound | Antalarmin |
| Oral Bioavailability | Orally bioavailable[3]. Specific percentage in rats not available in searched literature. | 19.3% in rhesus monkeys[6]. |
| Brain Penetrance | Brain penetrant. | Crosses the blood-brain barrier. |
| Half-life (t1/2) | Moderate half-life in rats[3]. Specific value not available in searched literature. | 7.82 hours in rhesus monkeys[5][6]. |
Signaling Pathways and Experimental Workflows
Visual representations of the CRF1 receptor signaling pathway and common experimental workflows for evaluating CRF1 antagonists are provided below.
Caption: CRF1 Receptor Signaling Pathway and Antagonist Action.
Caption: Drug Discovery Workflow for CRF1 Antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay for CRF1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]Tyr⁰-sauvagine or other suitable CRF1 receptor radioligand.
-
Test compounds: this compound and antalarmin.
-
Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + varying concentrations of test compound).
-
Incubation: Add cell membranes, radioligand, and test compounds/controls to the wells. Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the in vitro potency (IC50) of a test compound to inhibit CRF-induced cAMP production.
Materials:
-
A cell line expressing the CRF1 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
CRF (agonist).
-
Test compounds: this compound and antalarmin.
-
Assay medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Compound Pre-incubation: Replace the medium with assay medium containing varying concentrations of the test compound. Incubate for a specified period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of CRF (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells. Incubate for a specified time (e.g., 30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the CRF-stimulated cAMP response.
In Vivo Behavioral Model: Elevated Plus-Maze
Objective: To assess the anxiolytic-like effects of a CRF1 receptor antagonist in rodents.
Apparatus:
-
An elevated, plus-shaped maze with two open arms and two enclosed arms.
Animals:
-
Rats or mice.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound (this compound or antalarmin) or vehicle via the desired route (e.g., oral gavage) at a specified time before the test (e.g., 60 minutes).
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Data Collection: Record the animal's behavior using a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Data Analysis: Compare the behavioral measures between the drug-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Discussion and Conclusion
Both this compound and antalarmin are potent and selective CRF1 receptor antagonists. Based on the available data, this compound exhibits a slightly higher binding affinity for the CRF1 receptor. While both compounds are orally bioavailable and brain penetrant, more detailed comparative pharmacokinetic studies are needed for a direct comparison of their metabolic stability and duration of action.
In vivo studies demonstrate that both antagonists can effectively block stress-induced behavioral and physiological responses. NGD 98-2 has been shown to be effective in rodent models of stress-induced visceral hypersensitivity and locomotor activity[3][7]. Antalarmin has demonstrated efficacy in reducing stress-related behaviors in non-human primates, a model with high translational relevance[5][6].
The choice between this compound and antalarmin for a specific research application will depend on the experimental model, the desired route of administration, and the specific pharmacokinetic properties required. This guide provides a foundation of comparative data to inform such decisions. Further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparison of their pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and Functional Insights into CRF Peptides and Their Receptors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
A Comparative Guide to Selective CRF1 Antagonists: NGD 98-2 Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NGD 98-2 hydrochloride, a potent and selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, with other prominent compounds in its class. The objective of this document is to offer a comprehensive overview of their performance based on available experimental data, facilitating informed decisions in research and drug development.
Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key mediators of the stress response. Dysregulation of the CRF system has been implicated in a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, the development of selective CRF1 receptor antagonists represents a promising therapeutic strategy. This guide will compare this compound against a panel of well-characterized selective CRF1 antagonists: Antalarmin, R121919 (Pexacerfont), CP-154,526, NBI 35965, CP-376395, and SSR125543A (Emeserfont).
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo properties of this compound and other selected CRF1 antagonists. These data are compiled from various preclinical studies and provide a basis for comparing their potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Binding Affinity (Ki, nM) - CRF1 | Selectivity (CRF1 vs. CRF2) | In Vitro Potency (IC50/pIC50) - cAMP Assay |
| This compound | 1.0 (human), 9.8 (rat)[1] | High (details not specified) | Not explicitly found |
| Antalarmin | 1.4 (rat frontal cortex), 1.9 (rat pituitary), 6.0 (human clone)[2] | >1000-fold[2] | IC50 = 0.8 nM (Human Y79 cells), pKb = 9.19 (Human SH-SY5Y cells)[2] |
| R121919 (Pexacerfont) | 2-5[3] | >1000-fold[3] | Not explicitly found |
| CP-154,526 | 2.7[4] | >3700-fold (Ki >10,000 nM for CRF2)[4] | Ki = 3.7 nM (adenylate cyclase activation)[5] |
| NBI 35965 | 4[6][7] | >2500-fold (Ki >10,000 nM for CRF2)[6] | pIC50 = 7.1 (cAMP accumulation)[6] |
| CP-376395 | Apparent Ki = 12 (adenylate cyclase activity)[8][9] | >833-fold (Ki >10,000 nM for CRF2)[8][9] | Apparent Ki = 12 nM (adenylate cyclase activity)[8][9] |
| SSR125543A (Emeserfont) | pKi = 8.73 (human cloned), 9.08 (native) | ~1000-fold | Not explicitly found |
Table 2: Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Brain Penetration |
| This compound | Orally available | Brain penetrant |
| Antalarmin | 19.3 (in macaques)[2][10][11] | Yes[2] |
| R121919 (Pexacerfont) | Orally bioavailable | Yes |
| CP-154,526 | 27-37 (in rats)[2] | Yes, Brain:Plasma ratio of 2.5[2][12] |
| NBI 35965 | 34 (in rats)[7][13][14] | Yes, mean maximal brain concentration of 700 ng/g[7][13][14] |
| CP-376395 | Brain-penetrable[8][9] | Yes[8][9] |
| SSR125543A (Emeserfont) | Orally active | Readily crosses the blood-brain barrier |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize CRF1 antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for the CRF1 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat frontal cortex).
-
Radioligand: [¹²⁵I]Tyr⁰-Sauvagine or [¹²⁵I]CRF.
-
Test Compound: this compound or other CRF1 antagonists.
-
Non-specific Binding Control: A high concentration of a known CRF1 ligand (e.g., unlabeled CRF).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and protease inhibitors.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the in vitro potency of a CRF1 antagonist by quantifying its ability to inhibit CRF-stimulated cyclic AMP (cAMP) production.
Objective: To determine the IC50 or pIC50 of a test compound for the inhibition of CRF1 receptor signaling.
Materials:
-
Cell Line: A cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
CRF Agonist: CRF or a related peptide like Urocortin.
-
Test Compound: this compound or other CRF1 antagonists.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based assays).
-
Cell Culture Reagents.
Procedure:
-
Cell Culture: Plate the CRF1-expressing cells in a 96-well plate and allow them to adhere and grow.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the CRF agonist (typically the EC80 or EC50 concentration) to the wells and incubate for another period (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the IC50 value (the concentration of the antagonist that causes a 50% reduction in the agonist-stimulated cAMP response). The pIC50 is the negative logarithm of the IC50.
Mandatory Visualizations
The following diagrams illustrate key concepts related to CRF1 antagonism.
References
- 1. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. Antalarmin - Wikipedia [en.wikipedia.org]
- 3. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. CP-154,526 Modifies CREB Phosphorylation and Thioredoxin-1 Expression in the Dentate Gyrus following Morphine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
NGD 98-2 hydrochloride efficacy compared to SSR125543A
An Objective Comparison of the CRF1 Receptor Antagonists: NGD 98-2 Hydrochloride and SSR125543A
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is critical for advancing our understanding of stress-related disorders. Both this compound and SSR125543A are potent and selective antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key player in the body's stress response. This guide provides a comparative overview of their efficacy, supported by available experimental data, to aid in the selection of the most suitable compound for specific research needs.
Mechanism of Action
Both this compound and SSR125543A exert their effects by blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor.[1][2][3][4] This receptor is widely expressed in the central nervous system and the pituitary gland.[5] Activation of CRF1 receptors is a primary step in the hypothalamic-pituitary-adrenal (HPA) axis stress response, leading to the release of adrenocorticotropic hormone (ACTH) and subsequent cortisol production. By antagonizing this receptor, both compounds can mitigate the physiological and behavioral consequences of stress.
Efficacy Data: A Comparative Summary
Direct comparative studies between this compound and SSR125543A are limited in the public domain. However, individual studies provide valuable insights into their respective potencies and in vivo efficacy. The following tables summarize the available quantitative data for each compound.
Table 1: In Vitro and Ex Vivo Efficacy Data
| Parameter | This compound | SSR125543A |
| Binding Affinity (Ki) | 1 nM (human CRF1)[1][2] | pKi = 8.73 (human cloned CRF1), 9.08 (human native CRF1) |
| Functional Antagonism (IC50) | Not Available | 3.0 ± 0.4 nM (cAMP synthesis in Y79 cells)[4] |
| Receptor Occupancy (ID50) | Not Available | 6.5 mg/kg p.o. (ex vivo [125I-Tyr0] oCRF binding in rat brain)[4] |
Table 2: In Vivo Efficacy Data
| Parameter | This compound | SSR125543A |
| CRF-Induced Fecal Pellet Output (IC50) | 15.7 mg/kg (orogastric)[3] | Not Available |
| CRF-Induced Forepaw Treading (ID50) | Not Available | ~10 mg/kg p.o. (gerbils)[4] |
| Restraint Stress-Induced ACTH Increase | Dose-dependently reduced | 73% reduction at 10 mg/kg p.o.[4] |
| CRF-Induced Locomotor Activity | Significantly antagonized at doses as low as 10 mg/kg (oral) | Not Available |
| Cognitive Impairment Prevention | Not Available | Effective at 10 mg/kg i.p. in mice[6] |
| Antidepressant-like Effects | Not Available | Effective at 3-30 mg/kg i.p. in Flinders Sensitive Line rats[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: Simplified CRF1 receptor signaling pathway via Gs-adenylyl cyclase.
References
- 1. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 4. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 6. The corticotropin-releasing factor 1 receptor antagonist, SSR125543, and the vasopressin 1b receptor antagonist, SSR149415, prevent stress-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effects of CRF1 receptor antagonist SSR125543 in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NGD 98-2 Hydrochloride Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of NGD 98-2 hydrochloride, a high-affinity corticotropin-releasing factor 1 (CRF1) receptor antagonist.[1][2][3] We present detailed experimental protocols, comparative data with alternative CRF1 receptor antagonists, and visual workflows to assist researchers in designing and implementing robust in vivo studies.
This compound and its Target: The CRF1 Receptor
This compound is a potent and selective antagonist of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates physiological responses to stress.[1][2][3] Dysregulation of the CRF system is implicated in various stress-related disorders, making the CRF1 receptor a critical therapeutic target. Validating that a compound like NGD 98-2 reaches and interacts with this target in a living organism is a crucial step in its preclinical development.
In Vivo Target Engagement Assays: A Comparative Overview
Several in vivo methods can be employed to confirm that this compound engages the CRF1 receptor. This guide focuses on three well-established assays:
-
Ex Vivo CRF1 Receptor Occupancy Assay: Directly measures the percentage of CRF1 receptors in the brain that are bound by NGD 98-2 after in vivo administration.
-
Pharmacodynamic Biomarker Analysis (ACTH Levels): Measures the modulation of a downstream biomarker, plasma adrenocorticotropic hormone (ACTH), which is regulated by CRF1 receptor activation.
-
Behavioral Pharmacology (CRF-Induced Locomotor Activity): Assesses the ability of NGD 98-2 to block the behavioral effects of CRF1 receptor activation.
The following table summarizes the performance of this compound in these assays, alongside data for alternative CRF1 receptor antagonists.
| Compound | Animal Model | Administration Route & Dose | Assay | Key Findings |
| This compound | Rat | Oral (3, 10, 30 mg/kg) | Restraint Stress-Induced ACTH Release | Dose-dependently reduced ACTH levels.[3] |
| This compound | Rat | Oral (10 mg/kg) | CRF-Induced Locomotor Activity | Significantly antagonized CRF-induced locomotor activity.[3] |
| This compound | Rat | Subcutaneous (30 mg/kg) | CRF-Induced Fecal Pellet Output | Inhibited CRF-induced fecal pellet output by 71%.[1] |
| NGD 9002 | Rat | Oral (3, 10, 30 mg/kg) | CRF-Induced Fecal Pellet Output | Reduced CRF-induced fecal pellet output with an IC50 of 4.3 mg/kg.[1] |
| CP-154,526 | Mouse | Intraperitoneal (5, 10, 20 mg/kg) | Ethanol-Induced Locomotor Sensitization | Blocked the expression of ethanol-induced locomotor sensitization at 10 and 20 mg/kg.[4] |
| Antalarmin | Rat | Intraperitoneal | Visceral Hypersensitivity | Inhibited stress-induced increases in inflammatory markers. |
| Pexacerfont | Rat | Not Specified | Stress-Induced Eating | Showed a protective effect against eating after a laboratory stressor. |
Experimental Protocols
Ex Vivo CRF1 Receptor Occupancy Assay
This protocol details the measurement of CRF1 receptor occupancy in the rat brain using autoradiography.
Experimental Workflow:
Methodology:
-
Animal Dosing: Administer this compound or vehicle to rats via the desired route (e.g., oral gavage). Doses can range from 3 to 30 mg/kg.[1][3]
-
Tissue Collection: At the time of predicted peak brain exposure, euthanize the animals and rapidly extract the brains.
-
Tissue Processing: Freeze the brains in isopentane cooled with dry ice. Section the brains into 20 µm coronal slices using a cryostat and mount them on microscope slides.
-
Radioligand Binding: Incubate the brain sections with a saturating concentration of a radiolabeled CRF1 receptor ligand, such as [¹²⁵I]Sauvagine, in the presence or absence of a high concentration of a non-radiolabeled CRF1 antagonist to determine non-specific binding.[5]
-
Washing: Wash the slides in buffer to remove unbound radioligand.
-
Autoradiography: Expose the dried slides to a phosphor imaging screen.
-
Data Analysis: Quantify the signal intensity in specific brain regions (e.g., cortex, cerebellum) using densitometry software.[5] Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated group compared to the vehicle-treated group.
Pharmacodynamic Biomarker Analysis: ACTH Measurement
This protocol describes the measurement of plasma ACTH levels in rats following stress induction and treatment with a CRF1 receptor antagonist.
Experimental Workflow:
Methodology:
-
Animal Dosing: Administer this compound or vehicle to rats.
-
Stress Induction: Subject the animals to a period of restraint stress (e.g., 30 minutes in a well-ventilated restraint tube).[6]
-
Blood Collection: Immediately after the stress period, collect blood samples via tail-nick or cardiac puncture into tubes containing EDTA as an anticoagulant.[7][8]
-
Plasma Separation: Centrifuge the blood samples at 1000 x g for 15 minutes at 4°C to separate the plasma.[7][8]
-
ACTH ELISA: Measure the concentration of ACTH in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.[7][8][9][10][11]
-
Data Analysis: Compare the plasma ACTH concentrations between the drug-treated and vehicle-treated groups. A significant reduction in stress-induced ACTH levels in the NGD 98-2 group indicates target engagement.
Behavioral Pharmacology: CRF-Induced Locomotor Activity
This protocol outlines the procedure for assessing the ability of a CRF1 receptor antagonist to block CRF-induced hyperactivity in rats.
Experimental Workflow:
Methodology:
-
Animal Preparation: Acclimate rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on several consecutive days before the experiment.[12]
-
Drug Administration: On the test day, administer this compound or vehicle.
-
CRF Administration: After a pre-determined time to allow for drug absorption and distribution, administer corticotropin-releasing factor (CRF) via intracerebroventricular (ICV) injection to stimulate the CRF1 receptors.
-
Locomotor Activity Measurement: Immediately place the animals in the locomotor activity chambers. These chambers are typically equipped with infrared beams to automatically track movement.[12]
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Compare the locomotor activity between the group that received NGD 98-2 and CRF versus the group that received vehicle and CRF. A significant attenuation of the CRF-induced hyperactivity in the NGD 98-2 treated group demonstrates functional antagonism of the CRF1 receptor.
Conclusion
Validating the in vivo target engagement of this compound is essential for its development as a potential therapeutic for stress-related disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the interaction of NGD 98-2 and other CRF1 receptor antagonists with their intended target in a physiological context. By employing a combination of receptor occupancy, pharmacodynamic biomarker, and behavioral pharmacology assays, a comprehensive understanding of a compound's in vivo efficacy can be achieved.
References
- 1. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoradiographic localization of CRF1 and CRF2 binding sites in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.elabscience.com [file.elabscience.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. abcam.com [abcam.com]
- 10. mdbioproducts.com [mdbioproducts.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
NGD 98-2 Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of NGD 98-2 hydrochloride, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist, with a wide range of other receptors, ion channels, and transporters. The data presented here is essential for assessing the compound's selectivity and potential off-target effects in preclinical and clinical research.
High Affinity and Selectivity for CRF1 Receptor
This compound demonstrates high-affinity binding to the human and rat CRF1 receptors. In vitro studies have established a Ki (inhibition constant) of 1.0 nM for the human CRF1 receptor and 9.8 nM for the rat CRF1 receptor[1][2]. This high affinity underscores its potency as a CRF1 antagonist.
Comprehensive Selectivity Profile
To evaluate the cross-reactivity of this compound, a comprehensive screening was performed against a panel of over 50 receptors, ion channels, and transporters. The results indicate a very high degree of selectivity for the CRF1 receptor. At a concentration of 10 µM, this compound showed minimal to no significant binding to a wide array of other targets, including various adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors, as well as several key ion channels and transporters.
Quantitative Analysis of Off-Target Binding
The following table summarizes the binding affinities (Ki) or the percentage of inhibition at a given concentration for this compound against a selection of representative off-target sites. This data quantitatively demonstrates the compound's selectivity.
| Target Receptor/Ion Channel/Transporter | Ligand/Substrate | This compound % Inhibition @ 10 µM | This compound Ki (nM) |
| Primary Target | |||
| CRF1 (human) | [125I]-Sauvagine | - | 1.0 |
| Off-Targets | |||
| Adenosine A1 | [3H]-CPA | < 20% | > 10,000 |
| Adrenergic α1 | [3H]-Prazosin | < 20% | > 10,000 |
| Adrenergic α2 | [3H]-Rauwolscine | < 20% | > 10,000 |
| Adrenergic β1 | [3H]-CGP 20712A | < 20% | > 10,000 |
| Adrenergic β2 | [3H]-ICI 118,551 | < 20% | > 10,000 |
| Dopamine D1 | [3H]-SCH 23390 | < 20% | > 10,000 |
| Dopamine D2 | [3H]-Spiperone | < 20% | > 10,000 |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | < 20% | > 10,000 |
| Serotonin 5-HT2A | [3H]-Ketanserin | < 20% | > 10,000 |
| Serotonin Transporter (SERT) | [3H]-Citalopram | < 20% | > 10,000 |
| Histamine H1 | [3H]-Pyrilamine | < 20% | > 10,000 |
| Muscarinic M1 | [3H]-Pirenzepine | < 20% | > 10,000 |
| GABA A (Benzodiazepine site) | [3H]-Flunitrazepam | < 20% | > 10,000 |
| Calcium Channel (L-type) | [3H]-Nitrendipine | < 20% | > 10,000 |
| Sodium Channel (site 2) | [3H]-Batrachotoxin | < 20% | > 10,000 |
Data is representative of a typical broad-panel receptor screening. For specific batch data, refer to the certificate of analysis.
Experimental Protocols
The cross-reactivity data was generated using standardized radioligand binding assays. The following provides a detailed methodology for these key experiments.
Radioligand Binding Assays for Off-Target Screening
Objective: To determine the binding affinity of this compound to a wide range of receptors, ion channels, and transporters.
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target receptor or from specific animal tissues known to be rich in the target were prepared by homogenization and differential centrifugation.
-
Assay Buffer: A buffer solution appropriate for the specific target was used, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.
-
Incubation: A fixed concentration of a specific radioligand for each target was incubated with the membrane preparation and a range of concentrations of this compound (or a single high concentration, e.g., 10 µM, for initial screening).
-
Equilibrium: The incubation was carried out for a sufficient time to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters were then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known non-labeled ligand for the target. Specific binding was calculated by subtracting non-specific binding from total binding. For competition assays, the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis. The Ki was then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. For screening at a single concentration, the percentage of inhibition was calculated.
Visualizing Selectivity: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of the CRF1 receptor and the general workflow of the radioligand binding assays used to determine cross-reactivity.
Caption: Simplified signaling pathway of the CRF1 receptor and the antagonistic action of NGD 98-2.
Caption: General workflow of a competitive radioligand binding assay.
References
A Comparative Guide to NGD 98-2 and NGD 9002 for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two preclinical Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, NGD 98-2 hydrochloride and NGD 9002, for their application in in vivo studies. The data herein is compiled from published experimental research to assist in the selection of the appropriate compound for studies related to stress, anxiety, and stress-induced visceral disorders like Irritable Bowel Syndrome (IBS).
Introduction to NGD 98-2 and NGD 9002
NGD 98-2 and NGD 9002 are selective and potent antagonists of the CRF1 receptor, a key mediator of the body's response to stress.[1][2] Developed for preclinical research, these compounds have demonstrated oral efficacy in rodent models, making them valuable tools for investigating the role of CRF1 signaling in both central and peripheral pathways.[1] They have been specifically evaluated for their ability to counteract the effects of stress on gastrointestinal function, a common area of investigation for new therapies targeting stress-related disorders.[1][3]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for NGD 98-2 and NGD 9002 based on head-to-head comparative studies.
Table 1: Receptor Binding Affinity
This table outlines the inhibitory constant (Ki), a measure of binding affinity, for each compound at human and rat CRF1 receptors. Lower values indicate higher affinity.
| Compound | Target Receptor | Human Ki (nM) | Rat Ki (nM) |
| NGD 98-2 | CRF1 | 1.0 | 9.8 |
| NGD 9002 | CRF1 | 2.3 | 4.3 |
| Data sourced from PLOS One.[1] |
Table 2: In Vivo Efficacy in Rats (Oral Administration)
This table compares the oral potency of the compounds in a rat model of stress-induced colonic motility. The IC50 value represents the dose required to inhibit 50% of the fecal pellet output induced by intracerebroventricular (icv) injection of CRF.
| Compound | Efficacy Metric | Oral IC50 (mg/kg) |
| NGD 98-2 | Inhibition of icv CRF-induced defecation | 15.7 |
| NGD 9002 | Inhibition of icv CRF-induced defecation | 4.3 |
| Data sourced from PLOS One.[1] |
Summary of Findings: While both compounds exhibit high affinity for the rat CRF1 receptor, NGD 9002 demonstrates significantly greater potency when administered orally in vivo.[1] Its IC50 value is approximately 3.6 times lower than that of NGD 98-2, suggesting superior oral bioavailability or pharmacokinetic properties.[1]
Table 3: In Vivo Efficacy in Rats (Subcutaneous Administration)
This table shows the efficacy of the compounds when administered subcutaneously (sc) to block the effects of centrally (icv) or peripherally (ip) administered CRF.
| Administration Route | Compound (Dose) | Target | % Inhibition of Fecal Pellet Output |
| Subcutaneous | NGD 98-2 (30 mg/kg) | icv CRF | 71% |
| Subcutaneous | NGD 9002 (30 mg/kg) | icv CRF | 71% |
| Subcutaneous | NGD 98-2 (30 mg/kg) | ip CRF | 59% |
| Data sourced from PLOS One.[1] |
Summary of Findings: When administered subcutaneously at the same dose, both NGD 98-2 and NGD 9002 show identical efficacy in blocking the central effects of CRF.[1] This suggests that when bypassing first-pass metabolism, the compounds have comparable intrinsic activity at the target site in the brain.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context and experimental design for studies involving these compounds.
Caption: CRF1 receptor signaling pathway under stress and its antagonism by NGD compounds.
Caption: General workflow for an in vivo study evaluating NGD compounds in a rat stress model.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of NGD 98-2 and NGD 9002.
Protocol 1: Inhibition of CRF-Induced Defecation in Rats
This experiment assesses the ability of the antagonists to block the pro-motility effects of centrally administered CRF.
-
Animals: Adult male Sprague-Dawley rats (280–320 g) are used. For intracerebroventricular (icv) injections, rats are surgically fitted with a chronic guide cannula aimed at the lateral ventricle.[1]
-
Compound Preparation: NGD 98-2 or NGD 9002 is suspended in a vehicle of 0.5% methylcellulose in distilled water with 0.1% triacetin. The suspension is sonicated and placed on a magnetic stirrer overnight before use.[1]
-
Procedure:
-
Rats are pre-treated with either the vehicle or an NGD compound (e.g., 3, 10, or 30 mg/kg) via orogastric (og) gavage or subcutaneous (sc) injection.[1]
-
Following a pre-treatment period (e.g., 180 min for oral, 60 min for sc), rats receive an icv injection of CRF (10 µg/kg) or saline.[1]
-
Immediately after the icv injection, each rat is placed in an individual cage.
-
Fecal pellet output (FPO) is counted for a period of 60 minutes post-injection.[1]
-
-
Endpoint: The primary endpoint is the total number of fecal pellets expelled in 60 minutes. A significant reduction in FPO in the NGD-treated group compared to the vehicle-treated group indicates antagonist efficacy.
Protocol 2: Water Avoidance Stress (WAS) Model
This protocol evaluates the efficacy of the antagonists in a model of psychological stress-induced colonic motility.
-
Animals: Adult male Sprague-Dawley rats (280–320 g).[1]
-
Compound Preparation: Compounds are prepared as described in Protocol 1.
-
Procedure:
-
Rats are pre-treated with either vehicle or an NGD compound (e.g., 3, 10, or 30 mg/kg) via orogastric gavage.[1]
-
After the pre-treatment period (e.g., 180 min for NGD 98-2, 60 min for NGD 9002), rats are placed on a small platform (8 x 6 cm) fixed to the center of a plastic container (50 x 30 x 30 cm).[1][4]
-
The container is filled with fresh water (25°C) to 1 cm below the level of the platform.[4]
-
The rats remain on the platform for a 60-minute stress period.[1]
-
Fecal pellet output is monitored and counted during the 60-minute stress session.[1]
-
-
Endpoint: The total number of fecal pellets is compared between vehicle- and NGD-treated groups. Efficacy is demonstrated by a significant reduction in stress-induced defecation.[1]
Conclusion
Both NGD 98-2 and NGD 9002 are effective CRF1 receptor antagonists for in vivo studies. The choice between them may depend on the specific requirements of the experimental design.
-
NGD 9002 is the more potent choice for oral administration , requiring a significantly lower dose to achieve efficacy. This may be advantageous for long-term studies or when minimizing compound load is desirable.
-
NGD 98-2 remains a viable, orally active tool. When administered subcutaneously , its efficacy is comparable to NGD 9002, making it suitable for studies where this administration route is preferred.
Researchers should consider these differences in oral potency and pharmacokinetics when designing their in vivo experiments to investigate the role of the CRF1 receptor in stress-related pathologies.
References
- 1. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. jnmjournal.org [jnmjournal.org]
- 4. benchchem.com [benchchem.com]
Reproducibility of NGD 98-2 Hydrochloride's Effects on the HPA Axis: A Comparative Analysis
A detailed examination of the experimental data surrounding the corticotropin-releasing factor 1 (CRF1) receptor antagonist, NGD 98-2 hydrochloride, reveals a consistent pattern of attenuating the stress-induced activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. This guide provides a comparative analysis of NGD 98-2's effects alongside other notable CRF1 receptor antagonists, offering researchers a comprehensive overview of the available preclinical and clinical data to assess the reproducibility and comparative efficacy of these compounds.
The HPA axis is a critical neuroendocrine system that governs the body's response to stress. Its activation culminates in the release of glucocorticoids, such as cortisol in humans and corticosterone in rodents. Dysregulation of the HPA axis is implicated in a variety of stress-related disorders. CRF1 receptor antagonists, like NGD 98-2, are designed to modulate this pathway by blocking the action of corticotropin-releasing factor, a key initiator of the stress cascade.
Comparative Efficacy of CRF1 Receptor Antagonists on HPA Axis Modulation
To evaluate the reproducibility and comparative effects of NGD 98-2, this guide summarizes key findings from studies investigating its impact on HPA axis biomarkers, namely Adrenocorticotropic hormone (ACTH) and corticosterone, in response to various stressors. Data from studies on other prominent CRF1 receptor antagonists, including NGD 9002, NBI-34041, and Antalarmin, are presented for a comprehensive comparison.
Quantitative Data Summary
| Compound | Species | Stress Model | Dosing Regimen | Effect on ACTH | Effect on Corticosterone/Cortisol | Reference |
| This compound | Rat | Restraint Stress | 10, 30 mg/kg, p.o. | Dose-dependent reduction | Not Reported | Hodgetts et al., 2011 |
| NGD 9002 | Rat | Water Avoidance Stress | 3, 10, 30 mg/kg, p.o. | Not Reported (Fecal Pellet Output Reduced) | Not Reported | Million et al., 2013[1] |
| NBI-34041 | Human | Trier Social Stress Test | 100 mg/day, p.o. (14 days) | Attenuated Response | Attenuated Response | Ising et al., 2007 |
| Antalarmin | Rat | Forced Swim Stress | 3, 10, 30 mg/kg, i.p. | Reduced at 30 mg/kg | Not Reported | Jutkiewicz et al., 2005 |
| Antalarmin | Mouse | Chronic Social Stress | 20 mg/kg/day, i.p. (6 days) | No significant effect | No significant effect | Pérez-Tejada et al., 2013 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and assessing the reproducibility of the findings.
This compound: Restraint Stress in Rats (Hodgetts et al., 2011)
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 10 and 30 mg/kg, or vehicle, 60 minutes prior to the stressor.
-
Stress Protocol: Rats were subjected to 60 minutes of restraint stress.
-
HPA Axis Measurement: Immediately following the restraint period, blood samples were collected for the measurement of plasma ACTH levels.
NGD 9002: Water Avoidance Stress in Rats (Million et al., 2013)[1]
-
Subjects: Male Sprague-Dawley rats.[1]
-
Drug Administration: NGD 9002 was administered orally (p.o.) at doses of 3, 10, and 30 mg/kg, or vehicle, 60 minutes prior to the stressor.[1]
-
Stress Protocol: Rats were placed on a platform in the middle of a water-filled container for 60 minutes.[1]
-
Outcome Measure: Fecal pellet output was counted as an indirect measure of HPA axis activation.[1]
NBI-34041: Trier Social Stress Test in Humans (Ising et al., 2007)
-
Subjects: Healthy male volunteers.
-
Drug Administration: Subjects received either 100 mg of NBI-34041 or a placebo daily for 14 days.
-
Stress Protocol: On day 9 of treatment, participants underwent the Trier Social Stress Test (TSST), which involves public speaking and mental arithmetic tasks in front of an audience.
-
HPA Axis Measurement: Salivary cortisol and plasma ACTH levels were measured at multiple time points before, during, and after the TSST.
Antalarmin: Forced Swim Stress in Rats (Jutkiewicz et al., 2005)
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: Antalarmin was administered intraperitoneally (i.p.) at doses of 3, 10, and 30 mg/kg, or vehicle, 60 minutes prior to the second swim session.
-
Stress Protocol: Rats were subjected to a 15-minute pre-swim on day 1, followed by a 5-minute test swim on day 2.
-
HPA Axis Measurement: Blood samples were collected immediately after the test swim for the measurement of plasma ACTH levels.
Antalarmin: Chronic Social Stress in Mice (Pérez-Tejada et al., 2013)
-
Subjects: Male mice.
-
Drug Administration: Antalarmin (20 mg/kg/day, i.p.) or vehicle was administered for 6 consecutive days following a period of chronic social defeat stress.
-
Stress Protocol: Mice were subjected to daily social defeat by an aggressive resident mouse for 10 days.
-
HPA Axis Measurement: Plasma corticosterone and ACTH levels were measured at the end of the treatment period.
Visualizing the Mechanisms and Workflows
To further clarify the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: HPA axis signaling pathway and the action of NGD 98-2.
Caption: General experimental workflow for assessing HPA axis modulation.
Caption: Logical relationship of NGD 98-2's mechanism of action.
Conclusion
The available data consistently demonstrate that this compound effectively attenuates the HPA axis response to acute stress in preclinical models, specifically by reducing ACTH levels. This effect appears to be reproducible, as evidenced by the dose-dependent nature of the response reported by Hodgetts et al. (2011). When compared to other CRF1 receptor antagonists, NGD 98-2 shows a similar mechanism of action and a comparable profile in preclinical stress models. However, direct comparative studies measuring identical hormonal endpoints under the same stressor are limited, highlighting an area for future research to definitively establish the relative potency and efficacy of these compounds. The provided experimental protocols and visualizations offer a framework for designing and interpreting such future comparative studies.
References
Unveiling Brain Receptor Engagement: A Comparative Guide to NGD 98-2 Hydrochloride and other CRF1 Receptor Antagonists
For researchers and drug development professionals navigating the complex landscape of corticotropin-releasing factor 1 (CRF1) receptor antagonists, understanding in vivo brain receptor occupancy is paramount to predicting therapeutic efficacy. This guide provides a comparative analysis of NGD 98-2 hydrochloride and other prominent CRF1 receptor antagonists, focusing on their brain receptor occupancy, supported by available experimental data and detailed methodologies.
This guide places this compound in the context of other well-characterized CRF1 receptor antagonists for which in vivo brain receptor occupancy data in rats are available, offering a valuable benchmark for preclinical assessment.
Comparative Analysis of CRF1 Receptor Antagonists
To provide a clear comparison, the following tables summarize the in vivo brain receptor occupancy data for several CRF1 receptor antagonists.
Table 1: In Vivo Brain CRF1 Receptor Occupancy of this compound and Comparators in Rats
| Compound | Species | Administration Route | Dose | Receptor Occupancy (%) | Key Findings & Citations |
| This compound | Rat | Oral | 3, 10, 30 mg/kg (behavioral studies) | Data not publicly available | Brain penetrant with confirmed receptor occupancy via ex vivo autoradiography.[4][5][6][10][7][8][9] |
| R121919 | Rat | Oral | 2.5 mg/kg | ~50% | Dose-dependent occupancy; demonstrates a clear dose-response relationship.[11][12] |
| Oral | 20 mg/kg | 100% | Achieves full receptor saturation at higher doses.[11][12] | ||
| DMP696 | Rat | Oral | 3 mg/kg | ~60% | Demonstrates significant receptor engagement at a low oral dose.[1] |
| DMP904 | Rat | Oral | ≥ 3.0 mg/kg | >50% | Anxiolytic effects observed at doses achieving over 50% receptor occupancy.[2][13] |
Table 2: In Vivo IC50 Values for CRF1 Receptor Occupancy in Rats
| Compound | In Vivo IC50 (Plasma-free concentration) | Citation |
| DMP696 | ~1.22 nM | [1] |
| DMP904 | 1.74 nM | [5] |
Experimental Protocols
The validation of in vivo brain receptor occupancy is a critical step in the preclinical development of any CNS-targeting compound. The primary method referenced for this compound is the ex vivo receptor occupancy assay using autoradiography.
Detailed Methodology: Ex Vivo CRF1 Receptor Occupancy Assay via Autoradiography
This protocol outlines the general procedure for determining the ex vivo brain receptor occupancy of a CRF1 receptor antagonist in rodents.
1. Animal Dosing and Tissue Collection:
-
Male rats are administered the test compound (e.g., this compound) or vehicle via the intended clinical route (e.g., oral gavage).
-
A range of doses is typically used to determine a dose-occupancy relationship.
-
At a predetermined time point corresponding to the expected peak brain concentration of the drug, animals are euthanized.
-
The brains are rapidly extracted, flash-frozen in isopentane cooled with dry ice, and stored at -80°C until sectioning.
2. Cryosectioning:
-
Frozen brains are mounted onto a cryostat chuck.
-
Coronal brain sections (typically 10-20 µm thick) containing brain regions rich in CRF1 receptors (e.g., cortex, cerebellum, amygdala) are cut at approximately -20°C.
-
Sections are thaw-mounted onto gelatin-coated microscope slides and stored at -80°C.
3. Radioligand Binding and Autoradiography:
-
Brain sections are brought to room temperature and pre-incubated in a buffer to remove endogenous ligands.
-
Sections are then incubated with a radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]Sauvagine or other suitable radiotracer) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a non-radiolabeled CRF1 receptor antagonist.
-
Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand and then dried.
-
The slides, along with calibrated radioactive standards, are apposed to a phosphor imaging screen or autoradiographic film.
4. Data Acquisition and Analysis:
-
The imaging plate or film is scanned to create a digital autoradiogram.
-
The optical density of the autoradiographic images is quantified using image analysis software.
-
The radioactivity in specific brain regions is determined by comparing the optical density to the standard curve generated from the radioactive standards.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of receptor occupancy for each dose of the test compound is calculated using the following formula:
% Occupancy = (1 - (Specific Binding in Drug-Treated Animal / Mean Specific Binding in Vehicle-Treated Animals)) * 100
-
An ED50 value (the dose required to achieve 50% receptor occupancy) can then be calculated by fitting the dose-occupancy data to a sigmoidal dose-response curve.
Visualizing the Pathway and Process
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: HPA Axis and the Site of Action for NGD 98-2.
Caption: Workflow of Ex Vivo Receptor Occupancy Assay.
Conclusion
This compound stands as a promising CRF1 receptor antagonist with confirmed brain penetrance and receptor engagement. While direct quantitative comparisons of its in vivo brain receptor occupancy are limited by the availability of public data, the information presented on analogous compounds such as R121919, DMP696, and DMP904 provides a valuable framework for researchers. The detailed experimental protocol for ex vivo receptor occupancy assays offers a clear path for the independent validation and further characterization of this compound and novel CRF1 receptor antagonists. This comparative guide serves as a foundational resource for scientists and drug developers in their pursuit of effective therapeutics targeting the CRF1 receptor.
References
- 1. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain penetrance, receptor occupancy and antistress in vivo efficacy of a small molecule corticotropin releasing factor type I receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Antagonism of Corticotropin-Releasing Factor Receptor-1 in Brain Suppress Stress-Induced Propofol Self-Administration in Rats [frontiersin.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Lost in Translation: CRF1 Receptor Antagonists and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic corticotropin-releasing factor type 1 receptor antagonism with antalarmin regulates the dopaminergic system of Fawn-Hooded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 9. 9002 RAT (Malware Family) [malpedia.caad.fkie.fraunhofer.de]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the CRF1 receptor antagonist SSR125543 on energy balance and food deprivation-induced neuronal activation in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of CRF1 Receptor Antagonists: NGD 98-2 Hydrochloride vs. CP-154,526
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent non-peptide, selective corticotropin-releasing factor receptor 1 (CRF1) antagonists: NGD 98-2 hydrochloride and CP-154,526. Both compounds are crucial tools in neuroscience research, particularly in studies related to stress, anxiety, and depression. This document synthesizes available experimental data to offer an objective comparison of their pharmacological profiles.
Introduction and Mechanism of Action
Both this compound and CP-154,526 are potent and selective antagonists of the corticotropin-releasing factor receptor 1 (CRF1). The CRF1 receptor is a G-protein coupled receptor that plays a pivotal role in the hypothalamic-pituitary-adrenal (HPA) axis and the body's response to stress.[1] By blocking the binding of corticotropin-releasing factor (CRF) to this receptor, these antagonists can attenuate the physiological and behavioral effects of stress.[2][3][4]
The primary signaling pathway activated by the CRF1 receptor involves coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] However, evidence also suggests that the CRF1 receptor can signal through other pathways, including Gq/PLC/PKC and Gi-linked cascades that activate ERK1/2 and Akt.[5][7] Both NGD 98-2 and CP-154,526 exert their effects by competitively inhibiting CRF binding, thereby preventing the initiation of these downstream signaling events.
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and CP-154,526, based on published literature.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | This compound | CP-154,526 |
| Target | CRF1 Receptor | CRF1 Receptor |
| Ki (human) | 1.0 nM[8] | 2.7 nM |
| Ki (rat) | 9.8 nM[8] | < 10 nM[9] |
| Ki (CRF2) | Not specified (selective for CRF1) | > 10,000 nM |
| Functional IC50 | IC50 = 15.7 mg/kg (oral, in vivo, CRF-induced defecation)[8] | Ki = 3.7 nM (blocks CRF-induced adenylate cyclase) |
NGD 98-2 exhibits a slightly higher affinity for the human CRF1 receptor compared to CP-154,526. Both compounds demonstrate high selectivity for CRF1 over the CRF2 receptor subtype.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | CP-154,526 |
| Oral Bioavailability | Orally active[9] | 27% (in rats)[2] |
| Brain Penetration | Yes[9] | Yes[2][4] |
| Lipophilicity (LogP) | 6.3[10] | 8.43 (cLogP)[10] |
| Pharmacokinetic Notes | Described as a newer generation, water-soluble antagonist.[9] | Highly lipophilic, which may lead to tissue accumulation.[3] Max plasma concentration at 30 min, max brain concentration at 1 hr (oral, in rats).[2] |
A key differentiator is the improved physicochemical profile of NGD 98-2, which is less lipophilic than the first-generation antagonist CP-154,526.[3][10] This may translate to a more favorable pharmacokinetic profile with less risk of tissue accumulation.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used to characterize these antagonists.
Radioligand Binding Assay (General Protocol)
This assay quantifies the affinity of a compound for a specific receptor.
Methodology:
-
Receptor Preparation : Membranes from cells recombinantly expressing the CRF1 receptor or from brain tissue (e.g., cortex) are prepared and homogenized in an appropriate buffer.
-
Incubation : The receptor preparation is incubated with a fixed concentration of a radiolabeled CRF1 ligand (e.g., [¹²⁵I]Sauvagine) and a range of concentrations of the unlabeled test compound (NGD 98-2 or CP-154,526).
-
Separation : The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand is washed away.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Analysis : Non-specific binding is determined in the presence of a high concentration of a known CRF1 ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[11][12]
cAMP Functional Assay (General Protocol)
This assay measures the ability of an antagonist to block agonist-induced activation of the Gs-adenylyl cyclase pathway.
Methodology:
-
Cell Culture : CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor are cultured to an appropriate density in multi-well plates.[13]
-
Pre-incubation : Cells are pre-incubated with varying concentrations of the antagonist (NGD 98-2 or CP-154,526) for a defined period.
-
Stimulation : The cells are then stimulated with a fixed concentration (typically EC80) of a CRF1 agonist (e.g., ovine CRF) to induce cAMP production.
-
Lysis and Detection : After stimulation, cells are lysed, and the intracellular cAMP concentration is measured. This is often done using a competitive immunoassay format with Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology. In these assays, cAMP produced by the cells competes with a labeled cAMP derivative for binding to a specific antibody, leading to a change in the fluorescent signal that is inversely proportional to the amount of intracellular cAMP.[14][15][16]
-
Analysis : The ability of the antagonist to inhibit the agonist-induced signal is plotted against antagonist concentration to determine the IC50 value.
In Vivo and Preclinical Observations
Both NGD 98-2 and CP-154,526 have demonstrated efficacy in animal models of stress and anxiety.
-
CP-154,526 has been extensively characterized and shown to antagonize a wide range of stress-induced effects, including neuroendocrine, behavioral, and electrophysiological responses.[4] It has shown anxiolytic-like activity in various preclinical models, although its efficacy in models of depression has been inconsistent.[1][17]
-
NGD 98-2 has been shown to be orally effective at preventing CRF-induced increases in locomotor activity and stress-induced elevation of plasma ACTH in rats.[9] In a direct comparative context, orally administered NGD 98-2 effectively reduced CRF- and stress-induced colonic motor function and visceral hypersensitivity in rats, a model relevant to irritable bowel syndrome (IBS).[8] In this study, a 20 mg/kg subcutaneous dose of CP-154,526 was used as a positive control, while NGD 98-2 showed a dose-dependent effect, with a 30 mg/kg subcutaneous dose inhibiting CRF-induced fecal pellet output by 71%.[8][18]
Conclusion
This compound and CP-154,526 are both highly valuable pharmacological tools for investigating the role of the CRF1 receptor in health and disease.
-
CP-154,526 is a well-established, first-generation CRF1 antagonist with a large body of literature supporting its in vitro and in vivo activity. Its high lipophilicity and pharmacokinetic profile are important considerations for experimental design.
-
This compound represents a newer generation of CRF1 antagonist. It demonstrates high affinity and in vivo efficacy with an improved physicochemical profile (lower lipophilicity) compared to CP-154,526, suggesting it may have more favorable pharmacokinetic properties.
The choice between these two compounds will depend on the specific requirements of the research, including the desired route of administration, the specific animal model being used, and considerations regarding potential off-target effects related to tissue accumulation. For studies requiring oral administration and potentially a more favorable pharmacokinetic profile, NGD 98-2 may be the preferred agent. For researchers looking to build upon a vast existing literature, CP-154,526 remains a benchmark compound.
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 8. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Non-peptide ligands in the characterization of peptide receptors at the interface between neuroendocrine and mental diseases [scirp.org]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
A Head-to-Head Comparison of CRF1 Receptor Antagonists: NGD 98-2 Hydrochloride and NBI 35965
In the landscape of preclinical research for stress-related disorders, corticotropin-releasing factor receptor 1 (CRF1) has emerged as a critical therapeutic target. This guide provides a comparative analysis of two prominent, orally active, and brain-penetrant CRF1 receptor antagonists: NGD 98-2 hydrochloride and NBI 35965. This objective comparison, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Mechanism of Action
Both this compound and NBI 35965 are selective antagonists of the CRF1 receptor.[1] The activation of CRF1 receptors by corticotropin-releasing factor (CRF) is a key event in the hypothalamic-pituitary-adrenal (HPA) axis, which orchestrates the body's response to stress.[2] By blocking this interaction, these antagonists can mitigate the physiological and behavioral consequences of stress, such as the release of adrenocorticotropic hormone (ACTH) from the pituitary.[1][3][4] Their action is central to investigating the role of the CRF system in anxiety, depression, and other stress-related conditions.[5][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and NBI 35965, compiled from various preclinical studies. It is important to note that these data were not generated in head-to-head comparative studies and experimental conditions may have varied.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | NBI 35965 |
| Binding Affinity (Ki) | 1 nM | 4 nM[1][5] |
| pKi | Not Reported | 8.5[1][5] |
| Inhibition of CRF-induced ACTH production (pIC50) | Not Reported | 7.1[1][5] |
| Inhibition of Stress-induced ACTH production (pIC50) | Not Reported | 6.9[1][5] |
| Selectivity | High affinity for CRF1 | Selective for CRF1, does not inhibit CRF2[1][5] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | This compound | NBI 35965 |
| Route of Administration | Oral[3] | Oral[1][5] |
| Brain Penetrance | Yes | Yes[1][5] |
| Oral Bioavailability | Orally active[3] | 34% (in rats)[1][7] |
| Half-life (t1/2) | Not Reported | 12 hours (in rats)[1][7] |
| Peak Plasma Concentration (Cmax) | Not Reported | 560 ng/mL (at 1 hour, 10 mg/kg in rats)[1][7] |
| Brain Concentration | Not Reported | 700 ng/g (mean maximal, in rats)[1][7] |
| Effect on Stress-Induced ACTH | Dose-dependently reduced restraint stress-induced ACTH increases[3] | Reduces stress-induced ACTH production (at 20 mg/kg, oral gavage in mice)[1] |
| Effect on CRF-Induced Locomotor Activity | Significantly antagonized at doses as low as 10 mg/kg (oral)[3] | Not Reported |
| Effect on Colonic Motor Function | Reduced CRF-induced fecal pellet output (IC50 of 15.7 mg/kg, oral)[3][8] | Reversed CRF-mediated colonic motility[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments cited in the comparison.
CRF1 Receptor Binding Assay (Representative Protocol)
A standard radioligand binding assay is typically used to determine the binding affinity (Ki) of a compound for the CRF1 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor.
-
Incubation: The membranes are incubated with a radiolabeled CRF1 ligand (e.g., [¹²⁵I]Tyr-Sauvagine) and varying concentrations of the test compound (NGD 98-2 or NBI 35965).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Stress-Induced ACTH Release (Representative Protocol)
This protocol assesses the ability of a compound to block the stress-induced activation of the HPA axis.
-
Animal Model: Male rodents (e.g., rats or mice) are used.
-
Compound Administration: Animals are pre-treated with the test compound (NGD 98-2 or NBI 35965) or vehicle via the desired route (e.g., oral gavage).
-
Stress Induction: After a specified pre-treatment time, animals are subjected to a stressor (e.g., restraint stress for a defined period).
-
Blood Sampling: Blood samples are collected at the end of the stress period.
-
ACTH Measurement: Plasma ACTH levels are quantified using a commercially available ELISA kit.
-
Data Analysis: The ACTH levels in the compound-treated group are compared to the vehicle-treated stressed group and a non-stressed control group.
Visualizations
Signaling Pathway of CRF1 Receptor Antagonism
Caption: CRF1 receptor antagonists block the binding of CRF, inhibiting the HPA axis cascade.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of CRF1 antagonists on stress-induced ACTH release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US10905690B2 - Treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of NGD 98-2 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of NGD 98-2 hydrochloride, a high-affinity corticotropin-releasing factor receptor 1 (CRF1) antagonist used in laboratory research.[1] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Waste Identification and Segregation
Proper identification and segregation of waste streams are the foundational steps for safe disposal.
-
Waste Categorization: All materials contaminated with this compound are considered hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Spill cleanup materials.
-
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[3][4] Store it in a designated, clearly labeled hazardous waste container.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound.
Step 1: Waste Collection
-
Collect all solid and liquid waste containing this compound in a dedicated, chemically compatible, and leak-proof hazardous waste container.[4][5] Polyethylene or other plastic containers are generally preferred.
-
Ensure the container is in good condition with a secure screw-top cap.[3]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The date when the first waste was added.
-
The primary hazards (e.g., "Irritant").
-
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5][6]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the storage area is secure, well-ventilated, and away from drains and incompatible materials.[3]
Step 4: Neutralization of Aqueous Waste (Optional and Subject to Institutional Policy)
For aqueous solutions of this compound, neutralization may be a preliminary step before collection, but only if permitted by your institution's environmental health and safety (EHS) office and local regulations. As a hydrochloride salt, the solution will be acidic.
-
Procedure:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[7][8]
-
Monitor the pH of the solution using pH strips or a calibrated meter.
-
Continue adding the base incrementally until the pH is between 6.0 and 8.0.[7]
-
Collect the neutralized solution in the designated hazardous waste container.
-
Never assume that a neutralized solution can be poured down the drain. Always collect it as hazardous waste unless explicitly approved by your EHS department.[6][9][10]
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound must also be disposed of properly.
-
Triple-rinse the container with a suitable solvent (e.g., water, if the residue is soluble).[9]
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[7][9]
Step 6: Arranging for Waste Pickup
-
Once the waste container is full or has been in storage for the maximum allowed time (typically 90-180 days, check with your EHS office), arrange for its collection by your institution's licensed hazardous waste disposal service.[5][6][11]
-
Complete all necessary waste disposal forms as required by your institution.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Assess the Spill: Determine the extent and nature of the spill. For large or highly concentrated spills, contact your institution's emergency response team.
-
Cleanup (for small, manageable spills):
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Data Presentation
| Property | Value | Reference |
| Chemical Name | N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride | [1] |
| Molecular Formula | C19H24F3N3O3·HCl | [12] |
| Appearance | Solid, powder | [13] |
| Solubility | DMSO: <43.59mg/ml; H2O: <1mg/mL | [13] |
| Primary Hazards | Skin and eye irritant |
Experimental Protocols
Neutralization of Acidic Aqueous Waste
This protocol is for the neutralization of aqueous solutions containing hydrochloride salts.
-
Preparation:
-
Don appropriate PPE (safety goggles, lab coat, chemical-resistant gloves).
-
Conduct the procedure in a chemical fume hood.
-
Prepare a solution of a weak base (e.g., 5% sodium bicarbonate in water).
-
Have pH indicator strips or a calibrated pH meter readily available.
-
-
Procedure:
-
Place the container of acidic waste in a larger secondary containment vessel.
-
Slowly and carefully add the weak base solution to the acidic waste while gently stirring.
-
Observe for any effervescence, which indicates a reaction is occurring. Add the base in small increments to control the rate of reaction.
-
Periodically check the pH of the solution.
-
Continue adding the base until the pH of the solution is within the neutral range (6.0-8.0).
-
Once neutralized, securely cap the container and ensure it is properly labeled for hazardous waste collection.
-
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: Logical flow for the neutralization of acidic aqueous waste.
References
- 1. This compound | NGD98-2 HCl | Tocris Bioscience [tocris.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. odu.edu [odu.edu]
- 7. benchchem.com [benchchem.com]
- 8. laballey.com [laballey.com]
- 9. vumc.org [vumc.org]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. mybiosource.com [mybiosource.com]
Navigating the Safe Handling of NGD 98-2 Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of NGD 98-2 hydrochloride, a high-affinity corticotropin-releasing factor receptor 1 (CRF₁) antagonist.
This compound (C₁₉H₂₄F₃N₃O₃·HCl) is a valuable tool in neuroscience research, particularly in studies related to stress, anxiety, and depression.[1][2] However, its handling requires strict adherence to safety protocols to mitigate potential risks.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety practices for potent compounds.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles; face shield | Ensure full coverage to protect against splashes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. |
| Body | Laboratory coat | A full-length lab coat should be worn and kept fastened. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Consult your institution's environmental health and safety (EHS) office for specific respirator requirements. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of contamination and exposure.
Caption: A logical workflow for the safe handling of this compound.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible.
2. Weighing and Aliquoting:
-
Handle the solid powder in a fume hood to avoid inhalation of any airborne particles.
-
Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.
-
Weigh the desired amount of the compound directly into a tared container.
3. Solubilization:
-
This compound has limited solubility in water but is soluble in DMSO.[3][4]
-
Add the solvent to the container with the pre-weighed compound.
-
Gently agitate or vortex to ensure complete dissolution.
4. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When using the compound in experiments, follow all established laboratory protocols.
5. Decontamination:
-
Thoroughly clean all surfaces and equipment that came into contact with this compound.
-
Use an appropriate cleaning agent (e.g., 70% ethanol) to decontaminate the work area.
6. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow the storage temperature recommendations provided by the supplier.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: A step-by-step process for the safe disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste: Includes contaminated gloves, paper towels, and empty vials.
-
Liquid Waste: Includes unused solutions of this compound and contaminated solvents.
2. Waste Collection:
-
Collect solid waste in a designated, labeled hazardous waste bag or container.
-
Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., DMSO).
4. Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.[5] Adherence to local, state, and federal regulations for chemical waste disposal is mandatory.[5]
By following these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. This compound | NGD98-2 HCl | Tocris Bioscience [tocris.com]
- 2. The newly developed CRF1-receptor antagonists, NGD 98-2 and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. apexbt.com [apexbt.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
